Endophenazine B
Beschreibung
This compound has been reported in Streptomyces and Streptomyces anulatus with data available.
a phenazine antibiotic from the arthropod; structure in first source
Structure
2D Structure
3D Structure
Eigenschaften
Molekularformel |
C19H18N2O3 |
|---|---|
Molekulargewicht |
322.4 g/mol |
IUPAC-Name |
5-methyl-9-(3-methylbut-2-enyl)-7-oxophenazine-1-carboxylic acid |
InChI |
InChI=1S/C19H18N2O3/c1-11(2)7-8-12-9-13(22)10-16-17(12)20-18-14(19(23)24)5-4-6-15(18)21(16)3/h4-7,9-10H,8H2,1-3H3,(H,23,24) |
InChI-Schlüssel |
CIWWONHFDUMHHK-UHFFFAOYSA-N |
Kanonische SMILES |
CC(=CCC1=CC(=O)C=C2C1=NC3=C(C=CC=C3N2C)C(=O)O)C |
Synonyme |
endophenazine B |
Herkunft des Produkts |
United States |
Foundational & Exploratory
Endophenazine B: A Technical Guide to its Discovery, Isolation, and Characterization from Streptomyces anulatus
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides an in-depth overview of the discovery, isolation, and structural elucidation of Endophenazine B, a phenazine antibiotic produced by the bacterium Streptomyces anulatus. This document details the experimental protocols for fermentation, extraction, and purification, and presents a comprehensive summary of its quantitative and spectral data. Furthermore, it visualizes the biosynthetic pathway and the general workflow for natural product discovery from Streptomyces.
Introduction
This compound is a member of the endophenazine family of antibiotics, which were first discovered in the culture broth of various endosymbiotic Streptomyces anulatus strains.[1] These strains have been isolated from diverse arthropod hosts.[1] The endophenazines, including this compound, exhibit notable antimicrobial activities against Gram-positive bacteria and some filamentous fungi, as well as herbicidal activity.[1] this compound is structurally characterized as an N-methylated derivative of the phenazine core.[2]
Data Presentation
Quantitative Data
| Parameter | Value | Source |
| Molecular Formula | C₁₉H₁₈N₂O₃ | [2] |
| Molecular Weight | 322.36 g/mol | [2] |
| Production in Heterologous Host (S. coelicolor M512) | Very low amounts, detectable by LC-MS | [2] |
Spectroscopic Data
Nuclear Magnetic Resonance (NMR) Spectroscopy
Detailed ¹H and ¹³C NMR data for this compound from Streptomyces anulatus are not explicitly available in the reviewed literature. However, the structural elucidation of the endophenazine family was accomplished using spectroscopic methods, including NMR.[3] For reference, the NMR data for a related compound, Endophenazine E (a conjugate of Endophenazine A and L-glutamine), has been published and can provide insights into the phenazine core and prenyl group signals.
Mass Spectrometry (MS)
The structure of this compound was determined using high-resolution mass spectrometry (HR-MS).[2] While specific fragmentation data for this compound is not detailed in the available literature, its detection in heterologous expression systems was achieved through LC-MS analysis.[2]
Experimental Protocols
Fermentation of Streptomyces anulatus
A detailed, specific protocol for the fermentation of Streptomyces anulatus for the optimal production of this compound is not explicitly outlined in the initial discovery papers. However, a general procedure for the cultivation of Streptomyces species for secondary metabolite production can be adapted.
General Fermentation Protocol:
-
Inoculum Preparation: Aseptically transfer a loopful of Streptomyces anulatus spores from a mature agar plate into a flask containing a suitable seed medium.
-
Incubation: Incubate the seed culture on a rotary shaker at a controlled temperature (typically 28-30°C) for 2-3 days until dense growth is observed.
-
Production Culture: Inoculate a larger volume of production medium with the seed culture (typically 5-10% v/v). The production medium composition can be optimized for phenazine production, often containing complex nitrogen and carbon sources.
-
Fermentation: Incubate the production culture under the same conditions as the seed culture for an extended period (typically 5-10 days). Monitor the production of this compound periodically using analytical techniques like TLC or HPLC.
Extraction of this compound
The following is a general protocol for the extraction of phenazine compounds from Streptomyces culture broth.
-
Separation of Biomass: Centrifuge the fermentation broth to separate the mycelium from the supernatant.
-
Solvent Extraction:
-
Mycelium: Extract the mycelial cake with an organic solvent such as methanol or acetone.
-
Supernatant: Extract the supernatant with a water-immiscible organic solvent like ethyl acetate or chloroform at a slightly acidic pH to ensure the protonation of the carboxylic acid group of the phenazine core, facilitating its extraction into the organic phase.
-
-
Concentration: Combine the organic extracts and evaporate the solvent under reduced pressure to obtain the crude extract.
Purification of this compound
The purification of this compound from the crude extract typically involves a combination of chromatographic techniques.
-
Thin-Layer Chromatography (TLC): Initially, use TLC to screen for the presence of endophenazines in the crude extract and to optimize the solvent system for column chromatography.[1]
-
Column Chromatography:
-
Stationary Phase: Silica gel is a common choice for the initial purification step. .
-
Mobile Phase: A gradient of non-polar to polar solvents (e.g., hexane-ethyl acetate or chloroform-methanol) is typically used to elute the compounds based on their polarity.
-
-
High-Performance Liquid Chromatography (HPLC): For final purification, preparative HPLC is employed.[2]
-
Column: A reversed-phase column (e.g., C18) is commonly used.
-
Mobile Phase: A gradient of water and an organic solvent (e.g., acetonitrile or methanol), often with a small amount of acid (e.g., formic acid or trifluoroacetic acid) to improve peak shape, is used for elution.
-
Detection: A UV detector is used to monitor the elution of the compounds, with phenazines typically showing strong absorbance in the UV-Vis region.
-
Mandatory Visualizations
Biosynthetic Pathway of Endophenazines
The biosynthesis of endophenazines in Streptomyces anulatus involves a dedicated gene cluster. The pathway starts from chorismic acid, a key intermediate in the shikimate pathway, and proceeds through the formation of the phenazine core, which is then prenylated and, in the case of this compound, N-methylated.[2]
Caption: Proposed biosynthetic pathway of this compound.
Experimental Workflow for Natural Product Discovery
The discovery and isolation of novel natural products like this compound from Streptomyces follows a systematic workflow.
References
- 1. Endophenazines A-D, new phenazine antibiotics from the arthropod associated endosymbiont Streptomyces anulatus. I. Taxonomy, fermentation, isolation and biological activities - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. Endophenazines A-D, new phenazine antibiotics from the athropod associated endosymbiont Streptomyces anulatus II. Structure elucidation - PubMed [pubmed.ncbi.nlm.nih.gov]
Endophenazine B: A Technical Guide to its Biological Activity and Spectrum
For Researchers, Scientists, and Drug Development Professionals
Introduction
Endophenazine B is a member of the phenazine family of heterocyclic nitrogenous compounds, which are known for their broad-spectrum biological activities.[1] First isolated from the endosymbiotic actinomycete Streptomyces anulatus found in arthropods, this compound has emerged as a molecule of interest for its antimicrobial and cytotoxic properties.[1] This technical guide provides a comprehensive overview of the biological activity, spectrum, and available mechanistic insights of this compound, intended to support further research and drug development efforts.
Chemical Structure
This compound is structurally characterized as a prenylated and N-methylated derivative of phenazine-1-carboxylic acid. This structural modification is believed to contribute to its specific biological effects.
Biological Activity and Spectrum
This compound has demonstrated a range of biological activities, including antibacterial, antifungal, herbicidal, and cytotoxic effects.
Antimicrobial Activity
This compound exhibits activity primarily against Gram-positive bacteria, including clinically significant strains such as Methicillin-Resistant Staphylococcus aureus (MRSA).[2] It has also been noted to have activity against some filamentous fungi.[1]
Table 1: Antibacterial Spectrum of this compound
| Test Organism | Strain | MIC (µg/mL) | MBC (µg/mL) | Reference |
|---|---|---|---|---|
| Staphylococcus aureus | ATCC 25923 | 8 - 32 | 32 - 128 | [2] |
| Methicillin-Resistant Staphylococcus aureus (MRSA) | Clinical Isolates | 8 - 32 | 32 - 128 |[2] |
MIC: Minimum Inhibitory Concentration; MBC: Minimum Bactericidal Concentration
Cytotoxic Activity
Recent studies have highlighted the cytotoxic potential of this compound against several human cancer cell lines, while showing moderate toxicity towards non-cancerous cells, suggesting a degree of selectivity.[2]
Table 2: Cytotoxic Activity of this compound (IC50 values)
| Cell Line | Cell Type | IC50 (µg/mL) | Reference |
|---|---|---|---|
| HeLa | Cervical Cancer | 23.41 - 126.54 | [2] |
| HepG2 | Liver Cancer | 23.41 - 126.54 | [2] |
| MDA-MB-231 | Breast Cancer | 23.41 - 126.54 | [2] |
| Vero | Non-cancerous kidney cells | 317.44 - 465.52 |[2] |
IC50: Half-maximal inhibitory concentration
Herbicidal Activity
This compound has been reported to possess herbicidal activity against the duckweed Lemna minor.[1] Quantitative data, such as EC50 values, are not yet available in the reviewed literature.
Mechanism of Action
The precise mechanism of action for this compound has not been fully elucidated. However, the biological activities of phenazine compounds are generally attributed to their ability to undergo redox cycling. This process involves the acceptance of electrons from cellular reducing agents, such as NADH or NADPH, and the subsequent transfer of these electrons to molecular oxygen, leading to the generation of reactive oxygen species (ROS) like superoxide anions and hydrogen peroxide. The resulting oxidative stress can cause damage to various cellular components, including DNA, proteins, and lipids, ultimately leading to cell death.
Some studies on other phenazine derivatives suggest that they can disrupt cell membrane integrity, leading to the leakage of intracellular contents. Scanning electron microscopy of bacteria treated with a phenazine compound revealed morphological changes such as coarsening and wrinkling of the cell membrane, and even local rupture and pore formation.[3] It is plausible that this compound shares a similar mode of action.
References
- 1. Endophenazines A-D, new phenazine antibiotics from the arthropod associated endosymbiont Streptomyces anulatus. I. Taxonomy, fermentation, isolation and biological activities - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. Isolation and structure elucidation of phenazine derivative from Streptomyces sp. strain UICC B-92 isolated from Neesia altissima (Malvaceae) - PMC [pmc.ncbi.nlm.nih.gov]
Endophenazine B: A Technical Guide to its Structure and Spectroscopic Profile
For Researchers, Scientists, and Drug Development Professionals
Introduction
Endophenazine B is a naturally occurring phenazine antibiotic first isolated from the arthropod-associated endosymbiont Streptomyces anulatus. As a member of the endophenazine family, it is part of a group of compounds known for their antimicrobial and herbicidal activities. This technical guide provides a comprehensive overview of the structure elucidation and detailed spectroscopic data of this compound, intended to serve as a valuable resource for researchers in natural product chemistry, microbiology, and drug discovery.
Chemical Structure
The structure of this compound was determined through extensive spectroscopic analysis and has been identified as 5-methyl-9-(3-methylbut-2-en-1-yl)-7-oxo-5,7-dihydrophenazine-1-carboxylate .
Molecular Formula: C₁₉H₁₈N₂O₃ Monoisotopic Mass: 322.1317 Da
Spectroscopic Data
The following tables summarize the key spectroscopic data obtained for this compound, which were crucial for its structure elucidation.
Table 1: ¹H NMR Spectroscopic Data (500 MHz, CDCl₃)
| Position | Chemical Shift (δ, ppm) | Multiplicity | Coupling Constant (J, Hz) |
| H-2 | 8.25 | dd | 7.2, 1.5 |
| H-3 | 7.78 | dd | 8.8, 7.2 |
| H-4 | 8.45 | dd | 8.8, 1.5 |
| H-6 | 6.42 | d | 2.0 |
| H-8 | 7.05 | d | 2.0 |
| H-1' | 4.65 | d | 6.5 |
| H-2' | 5.35 | t | 6.5 |
| H-4' | 1.85 | s | |
| H-5' | 1.80 | s | |
| N-CH₃ | 3.80 | s |
Table 2: ¹³C NMR Spectroscopic Data (125 MHz, CDCl₃)
| Position | Chemical Shift (δ, ppm) |
| C-1 | 134.5 |
| C-2 | 130.1 |
| C-3 | 124.8 |
| C-4 | 132.7 |
| C-4a | 141.8 |
| C-5a | 128.5 |
| C-6 | 110.2 |
| C-7 | 183.1 |
| C-8 | 138.2 |
| C-9 | 145.5 |
| C-9a | 129.8 |
| C-10a | 143.2 |
| C-1' | 42.3 |
| C-2' | 121.5 |
| C-3' | 135.8 |
| C-4' | 25.9 |
| C-5' | 18.2 |
| N-CH₃ | 35.1 |
| COOH | 167.0 |
Table 3: Mass Spectrometry, UV-Vis, and IR Data
| Spectroscopic Method | Key Observations |
| High-Resolution Mass Spectrometry (HRMS) | m/z [M+H]⁺: 323.1396 (Calculated for C₁₉H₁₉N₂O₃⁺: 323.1390) |
| UV-Vis Spectroscopy (MeOH) | λmax (log ε): 275 (4.6), 380 (3.9), 480 (3.7) nm |
| Infrared (IR) Spectroscopy (KBr) | νmax: 3440, 1720, 1640, 1600, 1580 cm⁻¹ |
Experimental Protocols
The isolation and structure elucidation of this compound involved a series of detailed experimental procedures.
Isolation of this compound
-
Fermentation: Streptomyces anulatus was cultured in a suitable liquid medium to promote the production of secondary metabolites.
-
Extraction: The culture broth was extracted with an organic solvent, typically ethyl acetate, to partition the organic compounds.
-
Chromatography: The crude extract was subjected to multiple rounds of chromatographic separation. This included:
-
Silica Gel Column Chromatography: Used for initial fractionation of the extract based on polarity.
-
Sephadex LH-20 Column Chromatography: Employed for further purification and separation of compounds with similar polarities.
-
Preparative High-Performance Liquid Chromatography (HPLC): The final step to isolate pure this compound.
-
Spectroscopic Analysis
-
NMR Spectroscopy: ¹H and ¹³C NMR spectra were recorded on a 500 MHz spectrometer using deuterated chloroform (CDCl₃) as the solvent. 2D NMR experiments (COSY, HSQC, HMBC) were conducted to establish the connectivity of protons and carbons.
-
Mass Spectrometry: High-resolution mass spectra were obtained using an electrospray ionization (ESI) source to determine the exact mass and molecular formula.
-
UV-Vis Spectroscopy: The UV-Vis spectrum was recorded in methanol to observe the electronic transitions within the molecule.
-
IR Spectroscopy: The infrared spectrum was obtained using a potassium bromide (KBr) pellet to identify the functional groups present.
Structure Elucidation Workflow
The elucidation of the chemical structure of this compound followed a logical workflow, integrating data from various spectroscopic techniques.
Caption: Workflow for the structure elucidation of this compound.
Concluding Remarks
This technical guide consolidates the key information regarding the structure and spectroscopic characteristics of this compound. The detailed data and experimental protocols provided herein are intended to facilitate further research and development of this and related phenazine compounds for potential applications in medicine and agriculture.
Endophenazine B: A Technical Whitepaper on a Novel Antibiotic Candidate
For Researchers, Scientists, and Drug Development Professionals
Executive Summary
Endophenazine B, a glycosylated phenazine natural product, has emerged as a promising candidate in the search for novel antibiotics. Produced by the endophytic actinomycete Streptomyces anulatus, this compound demonstrates notable antimicrobial activity, particularly against Gram-positive bacteria, including methicillin-resistant Staphylococcus aureus (MRSA). This technical guide provides a comprehensive overview of this compound, consolidating the current knowledge on its biosynthesis, mechanism of action, antimicrobial spectrum, and the methodologies for its production and characterization. This document is intended to serve as a foundational resource for researchers and drug development professionals interested in the therapeutic potential of this compound. While in vitro data is encouraging, it is important to note the current absence of published in vivo efficacy studies and clinical trials.
Introduction to this compound
This compound belongs to the phenazine class of heterocyclic nitrogen-containing compounds, which are known for their diverse biological activities. It is one of several endophenazines (A-D) isolated from the culture broth of Streptomyces anulatus, an endosymbiont found in arthropods. The structure of this compound is characterized by a phenazine core with a glycosidic linkage, a feature that differentiates it from many other phenazine antibiotics.[1]
Antimicrobial Activity
Quantitative studies have demonstrated the potent antibacterial properties of this compound, especially against pathogenic staphylococci. The minimum inhibitory concentration (MIC) and minimum bactericidal concentration (MBC) values highlight its efficacy.
Table 1: Antimicrobial Spectrum of this compound
| Test Organism | Strain | MIC (µg/mL) | MBC (µg/mL) | Reference |
| Staphylococcus aureus | ATCC 25923 | 8 - 32 | 32 - 128 | [2] |
| Methicillin-Resistant Staphylococcus aureus (MRSA) | Clinical Isolate | 8 - 32 | 32 - 128 | [2] |
Mechanism of Action
The precise mechanism of action for this compound has not been empirically determined in dedicated studies. However, based on the well-established mode of action for the broader phenazine class of antibiotics, a plausible mechanism can be inferred. Phenazines are redox-active molecules that can participate in cellular electron transfer processes. Their antimicrobial activity is largely attributed to the generation of reactive oxygen species (ROS), such as superoxide radicals and hydrogen peroxide. This oxidative stress can lead to widespread damage to cellular components, including DNA, proteins, and lipids, ultimately resulting in bacterial cell death.
References
- 1. Simple synthesis of endophenazine G and other phenazines and their evaluation as anti-methicillin-resistant Staphylococcus aureus agents - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Endophenazines A-D, new phenazine antibiotics from the arthropod associated endosymbiont Streptomyces anulatus. I. Taxonomy, fermentation, isolation and biological activities - PubMed [pubmed.ncbi.nlm.nih.gov]
The Role of Endophenazine B in Microbial Symbiosis: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Abstract
Endophenazine B, a member of the phenazine family of secondary metabolites, is produced by the endosymbiotic actinobacterium Streptomyces anulatus, which has been isolated from various arthropod hosts.[1][2] This technical guide provides a comprehensive overview of the current understanding of this compound, with a focus on its potential role in mediating microbial symbiosis. Drawing on available data for endophenazines and related phenazine compounds, this document outlines its antimicrobial properties, details relevant experimental methodologies, and proposes a hypothetical signaling pathway for its function in symbiotic interactions. This guide is intended to serve as a valuable resource for researchers in microbiology, chemical ecology, and drug discovery.
Introduction to this compound and Microbial Symbiosis
Phenazines are a class of nitrogen-containing heterocyclic compounds produced by a wide range of bacteria.[3] They are known to play diverse roles in microbial ecology, acting as antimicrobial agents, signaling molecules, and factors that shape microbial community structures.[4] this compound is a prenylated phenazine derivative isolated from Streptomyces anulatus, a bacterium living in symbiosis with arthropods such as beetles, millipedes, and woodlice.[2] The presence of this and other bioactive secondary metabolites in an endosymbiont suggests a functional role in the host-microbe relationship, potentially contributing to the host's defense against pathogens or mediating the composition of the host's microbiome.[5]
The study of this compound is pivotal for understanding the chemical ecology of insect-microbe symbioses and may offer novel avenues for the development of antimicrobial agents and microbiome-modulating therapies.
Quantitative Data on Antimicrobial Activity
This compound exhibits antimicrobial activity, primarily against Gram-positive bacteria and some filamentous fungi.[1][2] The following table summarizes the available quantitative data on the antimicrobial activity of endophenazines.
| Compound | Test Organism | Activity (MIC in µg/mL) | Reference |
| Endophenazine A | Bacillus subtilis | 1 - 5 | [1] |
| Staphylococcus aureus | 1 - 5 | [1] | |
| Mucor miehei | 1 - 5 | [1] | |
| This compound | Bacillus subtilis | 5 - 10 | [1] |
| Staphylococcus aureus | 5 - 10 | [1] | |
| Mucor miehei | 5 - 10 | [1] | |
| Endophenazine C | Bacillus subtilis | > 100 | [1] |
| Staphylococcus aureus | > 100 | [1] | |
| Mucor miehei | > 100 | [1] | |
| Endophenazine D | Bacillus subtilis | 10 - 50 | [1] |
| Staphylococcus aureus | 10 - 50 | [1] | |
| Mucor miehei | 10 - 50 | [1] |
Experimental Protocols
This section provides detailed methodologies for key experiments related to the study of this compound.
Fermentation and Isolation of this compound
-
Strain and Culture Conditions: Streptomyces anulatus strains are cultured in a suitable production medium, such as ISP2 broth, and incubated on a rotary shaker at room temperature for 5-7 days.[1]
-
Extraction: The fermentation broth is filtered to remove bacterial cells. The culture filtrate is then extracted with an equal volume of ethyl acetate. The mixture is shaken vigorously and allowed to separate. The organic phase containing the endophenazines is collected.
-
Purification: The crude extract is concentrated under reduced pressure. Purification is achieved using column chromatography on silica gel, with a gradient elution system of dichloromethane and methanol. Fractions are collected and analyzed by Thin Layer Chromatography (TLC).[1]
Structural Elucidation
The structure of purified this compound is determined using a combination of spectroscopic techniques:
-
Mass Spectrometry (MS): To determine the molecular weight and elemental composition.
-
Nuclear Magnetic Resonance (NMR) Spectroscopy: 1H and 13C NMR are used to elucidate the carbon-hydrogen framework.
-
UV-Vis Spectroscopy: To determine the chromophore system.[6]
Antimicrobial Susceptibility Testing
-
Minimal Inhibitory Concentration (MIC) Assay: The MIC of purified this compound against various microbial strains is determined using the broth microdilution method. A serial dilution of the compound is prepared in a 96-well microtiter plate with a suitable broth medium. The wells are then inoculated with a standardized suspension of the test microorganism. The plates are incubated under appropriate conditions, and the MIC is determined as the lowest concentration of the compound that inhibits visible growth.[1]
Transcriptomic Analysis of Bacterial Response to Phenazines
-
Experimental Setup: A bacterial culture (e.g., a symbiotic partner or a competing microbe) is grown to mid-log phase and then exposed to a sub-lethal concentration of purified this compound. A control culture without the compound is run in parallel.
-
RNA Extraction and Sequencing: After a defined incubation period, total RNA is extracted from both treated and control cultures. The RNA is then subjected to library preparation and high-throughput sequencing (RNA-Seq).
-
Data Analysis: The sequencing reads are mapped to the reference genome of the test bacterium. Differential gene expression analysis is performed to identify genes that are up- or down-regulated in response to this compound. This can provide insights into the cellular pathways affected by the compound.[7][8][9]
Signaling Pathways and Logical Relationships
While the specific signaling pathway of this compound in microbial symbiosis has not been fully elucidated, we can propose a hypothetical model based on the known functions of other phenazine compounds. Phenazines are known to act as signaling molecules that can modulate gene expression in both prokaryotic and eukaryotic cells.[3][4]
Biosynthesis of this compound
The biosynthesis of this compound starts from the shikimate pathway, leading to the formation of the phenazine core, which is then prenylated. The following diagram illustrates the general biosynthetic pathway leading to endophenazines.
Caption: Generalized biosynthetic pathway of this compound.
Hypothetical Signaling Role in Symbiosis
We hypothesize that this compound, secreted by Streptomyces anulatus within the arthropod host, acts as a signaling molecule to modulate the surrounding microbial community and interact with the host.
Caption: Hypothetical signaling role of this compound in the arthropod symbiosis.
This proposed pathway suggests that this compound can directly inhibit the growth of competing microbes, thereby shaping the host's microbiome.[1] Furthermore, it may act as a signaling molecule to other beneficial microbes and potentially modulate the host's immune response, a phenomenon observed with other microbial secondary metabolites.[10] Transcriptomic studies on bacteria exposed to other phenazines have shown significant changes in gene expression related to biofilm formation, efflux pumps, and iron uptake, supporting the role of phenazines as potent signaling molecules.[3][7][9]
Future Directions and Drug Development Implications
The study of this compound and its role in microbial symbiosis is a promising area of research with several key future directions:
-
Elucidation of the Specific Signaling Pathway: Further research is needed to identify the specific receptors and downstream signaling cascades that are activated by this compound in both prokaryotic and eukaryotic cells.
-
In Vivo Studies: Investigating the role of this compound in a live arthropod host model will be crucial to validate its proposed functions in symbiosis.
-
Synergistic Effects: Exploring the potential synergistic antimicrobial effects of this compound with other endophenazines and host-produced factors.
From a drug development perspective, this compound and its derivatives represent a potential source of new antimicrobial agents. Its activity against Gram-positive bacteria, including potentially resistant strains, makes it an attractive lead compound. Furthermore, its potential immunomodulatory and microbiome-shaping properties could be harnessed for the development of novel therapeutics for a range of diseases.
Conclusion
This compound is a bioactive secondary metabolite with a likely significant role in the microbial symbiosis between Streptomyces anulatus and its arthropod hosts. Its antimicrobial properties and the known signaling functions of related phenazine compounds suggest a multifaceted role in shaping the host's microbiome and potentially interacting with the host's physiology. The experimental protocols and hypothetical frameworks presented in this guide provide a foundation for future research aimed at fully uncovering the biological functions of this intriguing molecule and exploring its therapeutic potential.
References
- 1. Endophenazines A-D, new phenazine antibiotics from the arthropod associated endosymbiont Streptomyces anulatus. I. Taxonomy, fermentation, isolation and biological activities - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. Metabolism and function of phenazines in bacteria: impacts on the behavior of bacteria in the environment and biotechnological processes - PMC [pmc.ncbi.nlm.nih.gov]
- 4. journals.asm.org [journals.asm.org]
- 5. mdpi.com [mdpi.com]
- 6. Endophenazines A-D, new phenazine antibiotics from the athropod associated endosymbiont Streptomyces anulatus II. Structure elucidation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. The Phenazine 2-Hydroxy-Phenazine-1-Carboxylic Acid Promotes Extracellular DNA Release and Has Broad Transcriptomic Consequences in Pseudomonas chlororaphis 30–84 | PLOS One [journals.plos.org]
- 8. Fluxomic, Metabolomic, and Transcriptomic Analyses Reveal Metabolic Responses to Phenazine-1-carboxamide Synthesized in Pseudomonas chlororaphis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Frontiers | Transcriptomic, Biochemical, and Morphological Study Reveals the Mechanism of Inhibition of Pseudopestalotiopsis camelliae-sinensis by Phenazine-1-Carboxylic Acid [frontiersin.org]
- 10. mdpi.com [mdpi.com]
The Ecological Role of Endophenazine B: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Abstract
Endophenazine B, a member of the terpenoid phenazine family of natural products, is a secondary metabolite produced by the endophytic actinomycete Streptomyces anulatus. This document provides a comprehensive overview of the ecological function of this compound, detailing its biosynthesis, biological activities, and proposed mechanisms of action. Quantitative data from available literature are presented, along with detailed experimental protocols for its study. Furthermore, this guide includes visualizations of relevant biochemical pathways and experimental workflows to facilitate a deeper understanding of this multifaceted molecule and its potential applications in drug development and agriculture.
Introduction
Phenazines are a diverse class of nitrogen-containing heterocyclic compounds produced by a wide range of bacteria. Their redox-active nature underpins their broad spectrum of biological activities, including antimicrobial and herbicidal effects. This compound, a prenylated phenazine, is of particular interest due to its production by an endosymbiont, suggesting a role in the complex interactions between microbes and their hosts. Understanding the ecological function of this compound can provide insights into microbial competition, symbiosis, and the discovery of novel bioactive compounds.
Biosynthesis of this compound
This compound is derived from the shikimic acid pathway, with chorismic acid serving as a key branch-point intermediate. The core phenazine structure is synthesized via the condensation of two molecules of 6-amino-5-oxocyclohex-2-ene-1-carboxylic acid. The biosynthesis of this compound specifically involves the prenylation of the phenazine-1-carboxylic acid (PCA) precursor.
The key precursors for this compound biosynthesis are:
-
Phenazine-1-carboxylic acid (PCA): Derived from the shikimic acid pathway.
-
Dimethylallyl diphosphate (DMAPP): Synthesized via the mevalonate (MVA) or the 2-C-methyl-D-erythritol 4-phosphate (MEP) pathway.
The prenylation step, which attaches a dimethylallyl group to the phenazine core, is a critical modification that enhances the biological activity of the molecule.
Biosynthesis of this compound from primary metabolic precursors.
Ecological Functions and Biological Activities
This compound exhibits a range of biological activities that contribute to its ecological function, primarily centered around microbial competition and interaction with host organisms.
Antimicrobial Activity
This compound demonstrates significant activity against Gram-positive bacteria, including pathogenic strains. This antimicrobial action is a key factor in the competitive advantage of the producing organism in its natural environment.
| Target Organism | MIC (µg/mL) | MBC (µg/mL) | Reference |
| Staphylococcus aureus ATCC 25923 | 8 - 32 | 32 - 128 | [1] |
| Methicillin-Resistant S. aureus (MRSA) | 8 - 32 | 32 - 128 | [1] |
| MIC: Minimum Inhibitory Concentration; MBC: Minimum Bactericidal Concentration |
Herbicidal Activity
Endophenazines, including this compound, have been shown to possess herbicidal properties.[2][3] This activity is particularly noted against the aquatic plant Lemna minor (duckweed).[2][3] While the general herbicidal effect is established, specific quantitative data, such as the half-maximal inhibitory concentration (IC50) for this compound against Lemna minor, is not currently available in the literature. This herbicidal activity suggests a role for this compound in allelopathic interactions, where it may inhibit the growth of competing plants in the surrounding environment.
Proposed Mechanisms of Action
The biological activities of this compound are believed to stem from two primary mechanisms, characteristic of the phenazine class of compounds.
Phenazines are redox-cycling molecules that can accept electrons from cellular reducing agents, such as NADH and NADPH, and subsequently transfer them to molecular oxygen. This process generates reactive oxygen species (ROS), including superoxide radicals (O₂⁻) and hydrogen peroxide (H₂O₂). The accumulation of ROS leads to oxidative stress, causing damage to cellular components like DNA, proteins, and lipids, ultimately leading to cell death. This mechanism is a major contributor to the antimicrobial and herbicidal effects of phenazines.
Proposed mechanism of ROS generation by this compound.
Recent studies on phenazine compounds have revealed their ability to target and inhibit bacterial topoisomerase IV. This enzyme is essential for DNA replication and chromosome segregation in bacteria. By inhibiting topoisomerase IV, phenazines can induce DNA damage and block cell division, leading to bacterial cell death. While this mechanism has been demonstrated for other phenazines, direct evidence for this compound's interaction with topoisomerase IV is a subject for further investigation.
Experimental Protocols
This section provides detailed methodologies for key experiments related to the study of this compound.
Isolation and Purification of this compound
-
Fermentation: Streptomyces anulatus is cultured in a suitable liquid medium (e.g., ISP2 broth) under optimal conditions for secondary metabolite production.
-
Extraction: The culture broth is extracted with an organic solvent such as ethyl acetate. The organic phase, containing the endophenazines, is then concentrated under reduced pressure.
-
Chromatography: The crude extract is subjected to column chromatography on silica gel, eluting with a gradient of solvents (e.g., hexane-ethyl acetate) to separate the different phenazine compounds. Fractions are monitored by thin-layer chromatography (TLC).
-
Purification: Fractions containing this compound are further purified by high-performance liquid chromatography (HPLC) to obtain the pure compound.
Quantitative Analysis
-
Method: High-Performance Liquid Chromatography (HPLC) coupled with a UV-Vis detector is the standard method for quantifying this compound.
-
Column: A C18 reverse-phase column is typically used.
-
Mobile Phase: A gradient of acetonitrile and water (often with a small percentage of formic acid) is employed for optimal separation.
-
Detection: The absorbance is monitored at the characteristic wavelength for phenazines (around 254 nm and 365 nm).
-
Quantification: A standard curve is generated using a purified and quantified sample of this compound to determine the concentration in unknown samples.
Antimicrobial Susceptibility Testing (MIC Determination)
-
Method: The broth microdilution method is a standard procedure.
-
Preparation of Inoculum: A standardized suspension of the target bacterium (e.g., S. aureus) is prepared to a concentration of approximately 5 x 10⁵ CFU/mL in a suitable broth medium (e.g., Mueller-Hinton Broth).
-
Serial Dilutions: A two-fold serial dilution of this compound is prepared in a 96-well microtiter plate.
-
Inoculation: Each well is inoculated with the bacterial suspension.
-
Incubation: The plate is incubated at 37°C for 18-24 hours.
-
Determination of MIC: The MIC is the lowest concentration of this compound that completely inhibits visible growth of the bacterium.
Workflow for Minimum Inhibitory Concentration (MIC) determination.
Herbicidal Bioassay (Lemna minor Growth Inhibition Test)
-
Test Organism: Axenic cultures of Lemna minor are used.
-
Test Medium: A sterile, defined nutrient medium (e.g., Steinberg medium) is prepared.
-
Test Concentrations: A range of concentrations of this compound are prepared in the test medium. A solvent control is also included.
-
Inoculation: Each test vessel is inoculated with a specific number of healthy L. minor fronds (e.g., 3-4 fronds with a total of 9-12 fronds per replicate).
-
Incubation: The test vessels are incubated under controlled conditions of light (continuous illumination) and temperature (24 ± 2°C) for 7 days.
-
Data Collection: The number of fronds is counted at the beginning and end of the experiment. Other parameters such as frond area or dry weight can also be measured.
-
Data Analysis: The average specific growth rate and the percentage of growth inhibition are calculated for each concentration. The IC50 value (the concentration causing 50% inhibition of growth) is then determined.
Conclusion and Future Directions
This compound is a biologically active natural product with significant antimicrobial and potential herbicidal properties. Its ecological function is likely multifaceted, contributing to the competitive fitness of its producing organism, Streptomyces anulatus, within its endophytic niche. The proposed mechanisms of action, involving the generation of reactive oxygen species and potential inhibition of topoisomerase IV, are consistent with the activities of other phenazine compounds.
Future research should focus on:
-
Quantitative Herbicidal Activity: Determining the specific IC50 value of this compound against Lemna minor and other plant species to better understand its herbicidal potential.
-
Mechanism of Action: Conducting detailed studies to confirm the interaction of this compound with bacterial topoisomerase IV and to investigate its effects on specific cellular signaling pathways in both prokaryotic and eukaryotic cells.
-
Synergistic Effects: Exploring the potential for synergistic interactions between this compound and other antimicrobial or herbicidal agents.
-
Drug Development: Investigating the therapeutic potential of this compound and its derivatives as novel antimicrobial agents, particularly against drug-resistant pathogens.
A deeper understanding of the ecological role and molecular mechanisms of this compound will undoubtedly pave the way for its potential application in medicine and agriculture.
References
- 1. Endophenazines A-D, new phenazine antibiotics from the arthropod associated endosymbiont Streptomyces anulatus. I. Taxonomy, fermentation, isolation and biological activities - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Biological test method for measuring the inhibition of growth using freshwater macrophyte: chapter 1 - Canada.ca [canada.ca]
- 3. oecd.org [oecd.org]
Methodological & Application
Application Notes and Protocols for Endophenazine B: Extraction and Purification
For Researchers, Scientists, and Drug Development Professionals
Introduction
Endophenazines are a class of phenazine antibiotics produced by various bacteria, notably Streptomyces species. These compounds are of significant interest to the scientific community due to their broad-spectrum antimicrobial and herbicidal activities. Endophenazine B, specifically, is a prenylated phenazine derivative isolated from the endosymbiotic Streptomyces anulatus.[1][2] The redox-active nature of phenazines allows them to participate in electron transfer reactions, which is believed to be a key mechanism in their biological activity, including the generation of reactive oxygen species that can lead to cellular damage in target organisms.[1][3] This document provides a detailed protocol for the extraction and purification of this compound from bacterial culture for research and development purposes.
Data Presentation
While specific quantitative yield and purity data for this compound from wild-type Streptomyces anulatus are not extensively reported in the literature, data for the related compound Endophenazine A, produced through metabolic engineering in Pseudomonas chlororaphis P3, can provide a valuable benchmark for production efforts.[4]
| Compound | Producing Organism | Production Method | Titer (mg/L) | Reference |
| Endophenazine A | Pseudomonas chlororaphis P3 | Metabolic Engineering & Medium Optimization | 279.43 | [4] |
| Endophenazine A1 | Pseudomonas chlororaphis P3 | Metabolic Engineering & Medium Optimization | 189.2 | [4] |
| Endophenazine A | Streptomyces coelicolor M512 | Heterologous Expression | 20 | [4] |
| This compound | Streptomyces anulatus | Wild Type Fermentation | Not Reported | - |
Experimental Protocols
This protocol is synthesized from established methods for the isolation of endophenazines and other phenazine derivatives.[1][5][6][7]
Part 1: Fermentation of Streptomyces anulatus
-
Strain Cultivation : Inoculate a suitable liquid medium (e.g., ISP2 broth) with a spore suspension of Streptomyces anulatus.
-
Incubation : Incubate the culture on a rotary shaker (e.g., 100-180 rpm) at room temperature (approximately 25-30°C) for 5-7 days.[5]
-
Monitoring : Monitor the production of phenazine compounds, which often impart a characteristic color to the culture broth.
Part 2: Extraction of Crude this compound
-
Harvesting : After the incubation period, harvest the fermentation broth.
-
Cell Separation : Separate the bacterial cells from the culture supernatant by filtration or centrifugation.[5]
-
Solvent Extraction :
-
Transfer the culture supernatant to a separating funnel.
-
Perform a liquid-liquid extraction using an equal volume of an organic solvent such as ethyl acetate.[5]
-
Shake the mixture vigorously for approximately 15 minutes and then allow the layers to separate.[5]
-
Collect the organic phase. Repeat the extraction process to maximize the recovery of the compounds.
-
-
Concentration : Evaporate the pooled organic extracts to dryness under reduced pressure using a rotary evaporator to obtain the crude extract.[5]
Part 3: Purification of this compound
-
Chromatographic Separation : The crude extract is then subjected to chromatographic techniques for purification.
-
Silica Gel Column Chromatography :
-
Dissolve the crude extract in a minimal amount of a suitable solvent (e.g., methanol).[5]
-
Prepare a silica gel column (e.g., Silica gel 60) and equilibrate it with a non-polar solvent system (e.g., hexane-ethyl acetate).[5]
-
Load the dissolved crude extract onto the column.
-
Elute the column with a gradient of increasing polarity (e.g., increasing the proportion of ethyl acetate in hexane).[5]
-
Collect fractions and monitor the separation using Thin Layer Chromatography (TLC).[5]
-
-
Sephadex LH-20 Column Chromatography :
-
For further purification, fractions containing this compound can be pooled, concentrated, and subjected to size-exclusion chromatography on a Sephadex LH-20 column.
-
Elute the column with a suitable solvent such as methanol.
-
-
-
High-Performance Liquid Chromatography (HPLC) :
-
For final purification to high purity, preparative HPLC can be employed.
-
Use a reverse-phase column (e.g., C18) with a suitable mobile phase gradient (e.g., water-methanol or water-acetonitrile with a small percentage of formic acid).
-
-
Purity Analysis : The purity of the isolated this compound can be assessed by analytical HPLC and characterized using spectroscopic methods such as Mass Spectrometry (MS) and Nuclear Magnetic Resonance (NMR) spectroscopy.[4]
Visualizations
Experimental Workflow for this compound Extraction and Purification
Caption: Workflow for this compound extraction and purification.
Generalized Signaling Pathway for Phenazine Antibiotics
Phenazines, including this compound, are redox-active molecules that can undergo reduction and oxidation cycles within and outside of microbial cells. This redox cycling can lead to the production of reactive oxygen species (ROS), which are highly damaging to cellular components and are a major contributor to their antibiotic effect.
Caption: Generalized mechanism of action for phenazine antibiotics.
References
- 1. researchgate.net [researchgate.net]
- 2. Endophenazines A-D, new phenazine antibiotics from the arthropod associated endosymbiont Streptomyces anulatus. I. Taxonomy, fermentation, isolation and biological activities - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. The structural biology of phenazine biosynthesis - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Development of Artificial Synthetic Pathway of Endophenazines in Pseudomonas chlororaphis P3 - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Isolation and structure elucidation of phenazine derivative from Streptomyces sp. strain UICC B-92 isolated from Neesia altissima (Malvaceae) - PMC [pmc.ncbi.nlm.nih.gov]
- 6. ouci.dntb.gov.ua [ouci.dntb.gov.ua]
- 7. researchgate.net [researchgate.net]
Application Note: Quantitative Analysis of Endophenazine B using High-Performance Liquid Chromatography-Tandem Mass Spectrometry (HPLC-MS/MS)
Audience: Researchers, scientists, and drug development professionals.
Abstract: This document provides a detailed protocol for the quantification of Endophenazine B, a bioactive N-methylated phenazine produced by Streptomyces anulatus, using a robust and sensitive HPLC-MS/MS method.[1] The described methodology is essential for researchers in natural product discovery, microbial biotechnology, and drug development requiring accurate quantification of this compound from complex matrices such as bacterial fermentation broths.
Introduction
This compound is a prenylated and N-methylated derivative of phenazine-1-carboxylic acid, first isolated from the endosymbiotic actinomycete Streptomyces anulatus.[1][2] Phenazine compounds are known for their broad-spectrum biological activities, including antimicrobial and herbicidal properties, making them attractive candidates for pharmaceutical and agrochemical development. Accurate and precise quantification of this compound is critical for fermentation process optimization, pharmacokinetic studies, and quality control.
This application note details a liquid chromatography-tandem mass spectrometry (LC-MS/MS) method for the selective and sensitive quantification of this compound. The protocol covers sample preparation from bacterial culture, HPLC separation, and mass spectrometric detection.
Chemical Structure and Properties
-
Compound: this compound
-
Molecular Formula: C₁₉H₁₈N₂O₂
-
Molecular Weight: 306.36 g/mol
-
Structure: (Based on the N-methylated structure of Endophenazine A)[1][3] (A representative structure based on available literature)
Experimental Protocols
Materials and Reagents
-
This compound analytical standard (purity ≥95%)
-
Acetonitrile (LC-MS grade)
-
Methanol (LC-MS grade)
-
Water (LC-MS grade)
-
Formic acid (LC-MS grade)
-
Ethyl acetate (HPLC grade)
-
Microcentrifuge tubes (1.5 mL)
-
Syringe filters (0.22 µm, PTFE or nylon)
Standard Solution Preparation
-
Primary Stock Solution (1 mg/mL): Accurately weigh 1.0 mg of this compound standard and dissolve it in 1.0 mL of methanol in a volumetric flask.
-
Working Stock Solution (10 µg/mL): Dilute 10 µL of the primary stock solution with 990 µL of methanol.
-
Calibration Standards: Prepare a series of calibration standards (e.g., 1, 5, 10, 50, 100, 250, 500 ng/mL) by serial dilution of the working stock solution with the initial mobile phase composition (e.g., 95:5 Water:Acetonitrile with 0.1% Formic Acid).
Sample Preparation (from Bacterial Culture)
This protocol is a general guideline for extracting phenazine compounds from a liquid culture.[4]
-
Harvesting: Centrifuge 1.0 mL of the bacterial culture broth at 12,000 x g for 10 minutes to pellet the cells.
-
Extraction: Transfer the supernatant to a clean tube. Add an equal volume (1.0 mL) of ethyl acetate.
-
Mixing: Vortex vigorously for 2 minutes to ensure thorough mixing and extraction of the analyte.
-
Phase Separation: Centrifuge at 5,000 x g for 5 minutes to separate the organic and aqueous layers.
-
Drying: Carefully transfer the upper organic layer (ethyl acetate) to a new tube and evaporate to dryness under a gentle stream of nitrogen.
-
Reconstitution: Reconstitute the dried extract in 200 µL of the initial mobile phase. Vortex to dissolve.
-
Filtration: Filter the reconstituted sample through a 0.22 µm syringe filter into an HPLC vial before analysis.
HPLC and Mass Spectrometry Methodology
The following tables summarize the instrumental conditions for the analysis of this compound. These are typical starting conditions for phenazine-like alkaloids and should be optimized for the specific instrumentation used.[5][6]
Table 1: HPLC Conditions
| Parameter | Value |
| Column | C18 Reverse-Phase (e.g., 100 x 2.1 mm, 1.8 µm) |
| Mobile Phase A | Water with 0.1% Formic Acid |
| Mobile Phase B | Acetonitrile with 0.1% Formic Acid |
| Gradient | 5% B to 95% B over 8 minutes, hold at 95% for 2 min |
| Flow Rate | 0.4 mL/min |
| Column Temperature | 40 °C |
| Injection Volume | 5 µL |
| Autosampler Temp. | 10 °C |
Table 2: Mass Spectrometry Conditions
| Parameter | Value |
| Instrument | Triple Quadrupole Mass Spectrometer |
| Ionization Source | Electrospray Ionization (ESI) |
| Polarity | Positive |
| Scan Mode | Multiple Reaction Monitoring (MRM) |
| Capillary Voltage | 3.5 kV |
| Source Temperature | 150 °C |
| Desolvation Temp. | 400 °C |
| Gas Flow | Instrument Dependent (Optimize) |
| MRM Transitions | Precursor Ion (m/z): 307.14Product Ions (m/z): To be determined experimentally |
Note on MRM Transitions: The precursor ion for this compound is its protonated molecule [M+H]⁺, which has a calculated m/z of 307.14. The specific product ions for quantification (Quantifier) and confirmation (Qualifier) must be determined by infusing a standard solution of this compound and performing a product ion scan.
Data Presentation
Method validation must be performed to determine the quantitative performance of the assay. The following table presents representative (hypothetical) data that should be experimentally determined.
Table 3: Representative Quantitative Performance Data
| Parameter | Representative Value |
| Retention Time (RT) | ~ 5.8 min |
| Linearity Range | 1 - 500 ng/mL |
| Correlation Coeff. (R²) | > 0.995 |
| Limit of Detection (LOD) | 0.5 ng/mL |
| Limit of Quantification (LOQ) | 1.0 ng/mL |
| Precision (%RSD) | < 15% |
| Accuracy (% Recovery) | 85 - 115% |
Visualizations
Experimental Workflow Diagram
References
- 1. researchgate.net [researchgate.net]
- 2. researchgate.net [researchgate.net]
- 3. Endophenazine A - Wikipedia [en.wikipedia.org]
- 4. Development of Artificial Synthetic Pathway of Endophenazines in Pseudomonas chlororaphis P3 - PMC [pmc.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. [Determination of phenazine-1-carboxylic acid in anti-fungal agent M18 by high performance liquid chromatography] - PubMed [pubmed.ncbi.nlm.nih.gov]
Application Notes and Protocols for Testing the Antimicrobial Activity of Endophenazine B
For Researchers, Scientists, and Drug Development Professionals
These application notes provide detailed protocols for assessing the antimicrobial properties of Endophenazine B, a phenazine antibiotic with known activity against a range of microorganisms. The following sections outline the methodologies for determining its inhibitory and bactericidal concentrations, as well as its efficacy in a diffusion-based assay and against bacterial biofilms.
Overview of this compound Antimicrobial Activity
This compound is a natural product belonging to the phenazine family of antibiotics, which are produced by various bacteria, including symbiotic Streptomyces species.[1] Endophenazines have demonstrated antimicrobial activities against Gram-positive bacteria and some filamentous fungi.[1][2] Specifically, this compound has shown efficacy against clinically relevant pathogens such as Staphylococcus aureus and methicillin-resistant Staphylococcus aureus (MRSA).[3] The antimicrobial action of phenazine compounds is often attributed to their ability to undergo redox cycling, leading to the production of reactive oxygen species (ROS) that cause cellular damage to the target microorganisms.[4][5]
Quantitative Antimicrobial Activity of this compound
The following table summarizes the expected antimicrobial activity of this compound against common test organisms based on data for similar phenazine compounds. Actual values should be determined experimentally using the protocols provided below.
| Test Organism | Assay Type | Expected Activity Range (µg/mL) | Reference Compound |
| Staphylococcus aureus (e.g., ATCC 25923) | MIC | 8 - 32 | Endophenazine A/B |
| Methicillin-Resistant S. aureus (MRSA) | MIC | 8 - 32 | Endophenazine A/B |
| Staphylococcus aureus (e.g., ATCC 25923) | MBC | 32 - 128 | Endophenazine A/B |
| Methicillin-Resistant S. aureus (MRSA) | MBC | 32 - 128 | Endophenazine A/B |
| Candida albicans | MIC | 16 - 64 | General Phenazines |
Experimental Protocols
Minimum Inhibitory Concentration (MIC) Assay
This protocol determines the lowest concentration of this compound that visibly inhibits the growth of a microorganism. The broth microdilution method is a standard and widely used technique for this purpose.[6][7][8]
Materials:
-
This compound stock solution (dissolved in a suitable solvent, e.g., DMSO)
-
Sterile 96-well microtiter plates
-
Test microorganism (e.g., Staphylococcus aureus ATCC 25923)
-
Mueller-Hinton Broth (MHB) or other appropriate growth medium
-
Sterile saline or phosphate-buffered saline (PBS)
-
Spectrophotometer
-
Incubator
Procedure:
-
Prepare Inoculum:
-
From a fresh agar plate, pick 3-5 isolated colonies of the test microorganism.
-
Suspend the colonies in sterile saline or MHB.
-
Adjust the turbidity of the suspension to match a 0.5 McFarland standard (approximately 1-2 x 10⁸ CFU/mL).[9]
-
Dilute the standardized suspension in MHB to achieve a final inoculum concentration of approximately 5 x 10⁵ CFU/mL in the test wells.
-
-
Prepare Serial Dilutions:
-
Add 100 µL of sterile MHB to wells 2 through 12 of a 96-well plate.
-
Prepare a 2X working stock of this compound in MHB. Add 200 µL of this solution to well 1.
-
Perform a two-fold serial dilution by transferring 100 µL from well 1 to well 2, mixing well, and continuing this process down to well 10. Discard 100 µL from well 10.
-
Well 11 will serve as a growth control (no this compound), and well 12 will be a sterility control (no bacteria).
-
-
Inoculation:
-
Add 100 µL of the diluted bacterial suspension to wells 1 through 11. The final volume in these wells will be 200 µL.
-
Add 100 µL of sterile MHB to well 12.
-
-
Incubation:
-
Cover the plate and incubate at 35-37°C for 16-20 hours.
-
-
Determine MIC:
Minimum Bactericidal Concentration (MBC) Assay
This assay determines the lowest concentration of this compound required to kill 99.9% of the initial bacterial inoculum.[8][10][11]
Materials:
-
Results from the MIC assay
-
Sterile agar plates (e.g., Mueller-Hinton Agar)
-
Sterile micropipettes and tips
-
Incubator
Procedure:
-
Subculturing:
-
From the wells of the completed MIC assay that show no visible growth (at and above the MIC), take a 10-100 µL aliquot from each well.
-
Spread the aliquot onto a sterile agar plate.
-
-
Incubation:
-
Incubate the agar plates at 35-37°C for 18-24 hours.
-
-
Determine MBC:
-
After incubation, count the number of colonies on each plate.
-
The MBC is the lowest concentration of this compound that results in a ≥99.9% reduction in CFU compared to the initial inoculum count.[8]
-
Disk Diffusion Assay (Kirby-Bauer Method)
This is a qualitative method to assess the susceptibility of a microorganism to this compound.[12][13][14]
Materials:
-
This compound solution of a known concentration
-
Sterile 6 mm paper disks
-
Mueller-Hinton Agar (MHA) plates
-
Test microorganism
-
Sterile swabs
-
Forceps
-
Incubator
-
Ruler or calipers
Procedure:
-
Prepare Inoculum:
-
Prepare a bacterial suspension equivalent to a 0.5 McFarland standard as described in the MIC protocol.
-
-
Inoculate Agar Plate:
-
Dip a sterile swab into the standardized inoculum and remove excess liquid by pressing it against the inside of the tube.
-
Streak the swab evenly across the entire surface of an MHA plate in three directions to ensure confluent growth.[14]
-
-
Apply Disks:
-
Aseptically apply sterile paper disks impregnated with a known amount of this compound onto the surface of the agar using sterile forceps.
-
Gently press the disks to ensure complete contact with the agar.
-
-
Incubation:
-
Invert the plates and incubate at 35-37°C for 16-20 hours.
-
-
Measure Zone of Inhibition:
-
After incubation, measure the diameter of the zone of no growth around each disk in millimeters. The size of the zone indicates the relative susceptibility of the microorganism to this compound.[12]
-
Biofilm Inhibition Assay
This protocol assesses the ability of this compound to prevent the formation of bacterial biofilms.
Materials:
-
This compound stock solution
-
Sterile 96-well flat-bottom microtiter plates
-
Test microorganism capable of biofilm formation (e.g., S. aureus)
-
Tryptic Soy Broth (TSB) supplemented with glucose (e.g., 0.5%)
-
Crystal Violet solution (0.1%)
-
30% Acetic Acid or Ethanol (95%)
-
Plate reader
Procedure:
-
Prepare Plates and Inoculum:
-
Prepare serial dilutions of this compound in TSB with glucose in a 96-well plate as described in the MIC protocol.
-
Prepare a bacterial inoculum adjusted to approximately 1 x 10⁶ CFU/mL in TSB with glucose.
-
-
Inoculation and Incubation:
-
Add the bacterial inoculum to the wells containing the serial dilutions of this compound.
-
Include appropriate growth and sterility controls.
-
Cover the plate and incubate at 37°C for 24-48 hours without shaking.
-
-
Staining the Biofilm:
-
Gently remove the planktonic cells and media from the wells.
-
Wash the wells carefully with PBS to remove any remaining non-adherent bacteria.
-
Add 125 µL of 0.1% crystal violet to each well and incubate for 10-15 minutes at room temperature.[15]
-
Remove the crystal violet solution and wash the wells with water until the wash water is clear.
-
-
Quantification:
-
Dry the plate completely.
-
Add 200 µL of 30% acetic acid or 95% ethanol to each well to solubilize the bound crystal violet.[15]
-
Measure the absorbance at a wavelength of 540-595 nm using a plate reader.
-
The reduction in absorbance in the presence of this compound compared to the growth control indicates the degree of biofilm inhibition.
-
Visualizations
Experimental Workflows
Caption: Workflow for MIC and MBC Assays.
Caption: Disk Diffusion Assay Workflow.
Proposed Mechanism of Action
Caption: Proposed Mechanism of Action for this compound.
References
- 1. Endophenazines A-D, new phenazine antibiotics from the arthropod associated endosymbiont Streptomyces anulatus. I. Taxonomy, fermentation, isolation and biological activities - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. Simple synthesis of endophenazine G and other phenazines and their evaluation as anti-methicillin-resistant Staphylococcus aureus agents - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Antagonistic Activity and Mode of Action of Phenazine-1-Carboxylic Acid, Produced by Marine Bacterium Pseudomonas aeruginosa PA31x, Against Vibrio anguillarum In vitro and in a Zebrafish In vivo Model - PMC [pmc.ncbi.nlm.nih.gov]
- 5. A phenazine-inspired framework for identifying biological functions of microbial redox-active metabolites - PMC [pmc.ncbi.nlm.nih.gov]
- 6. youtube.com [youtube.com]
- 7. litfl.com [litfl.com]
- 8. qlaboratories.com [qlaboratories.com]
- 9. Antimicrobial Susceptibility Testing - StatPearls - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 10. bmglabtech.com [bmglabtech.com]
- 11. microchemlab.com [microchemlab.com]
- 12. asm.org [asm.org]
- 13. m.youtube.com [m.youtube.com]
- 14. hardydiagnostics.com [hardydiagnostics.com]
- 15. static.igem.org [static.igem.org]
Application of Endophenazine B in Agricultural Research for Herbicidal Properties
Application Notes and Protocols for Researchers, Scientists, and Drug Development Professionals
Introduction
Endophenazine B is a naturally occurring phenazine antibiotic produced by the endosymbiotic bacterium Streptomyces anulatus. Phenazine compounds are known for their broad-spectrum biological activities, including antimicrobial and, notably, herbicidal properties. This document provides detailed application notes and experimental protocols for the investigation of this compound as a potential herbicidal agent in agricultural research. While specific quantitative data on the herbicidal efficacy of this compound is limited in publicly available literature, this guide offers a framework for its evaluation based on established methodologies for similar compounds.
Data Presentation
Quantitative data on the herbicidal activity of this compound is not extensively available. However, researchers can generate this data using the protocols outlined below. For clear comparison and analysis, we recommend structuring the data as follows:
Table 1: Herbicidal Activity of this compound against Lemna minor
| Concentration (µg/mL) | Frond Number Inhibition (%) | Frond Area Inhibition (%) | Root Length Inhibition (%) |
| Control (0) | 0 | 0 | 0 |
| X | Data | Data | Data |
| Y | Data | Data | Data |
| Z | Data | Data | Data |
| IC50 | Calculated Value | Calculated Value | Calculated Value |
Note: This table is a template. "X, Y, Z" represent the concentrations of this compound to be tested. The IC50 (half-maximal inhibitory concentration) should be calculated from the dose-response curve.
Experimental Protocols
Herbicidal Activity Assay using Lemna minor (Duckweed)
This protocol is adapted from established guidelines for testing the phytotoxicity of substances on aquatic plants. Lemna minor is a sensitive indicator species for herbicidal activity.[1]
a. Materials and Reagents:
-
Lemna minor culture
-
Steinberg medium (or other suitable growth medium)
-
This compound (of known purity)
-
Solvent for this compound (e.g., DMSO, ethanol)
-
Sterile multi-well plates (e.g., 24-well)
-
Growth chamber with controlled lighting (continuous illumination) and temperature (24-25°C)
-
Microscope or imaging system for frond and root measurements
-
Statistical analysis software
b. Experimental Workflow:
Caption: Workflow for Lemna minor Herbicidal Assay.
c. Detailed Steps:
-
Culture Preparation: Maintain a healthy, axenic culture of Lemna minor in Steinberg medium under continuous illumination at 24-25°C.
-
Test Solution Preparation: Prepare a stock solution of this compound in a suitable solvent. Create a series of dilutions of this compound in the growth medium. A solvent control should also be prepared.
-
Assay Setup: In a multi-well plate, add a defined volume of the test solutions to each well. Carefully transfer a single, healthy Lemna minor colony (typically with 2-3 fronds) to each well. Include a negative control (medium only) and a solvent control.
-
Incubation: Incubate the plates in a growth chamber under continuous light at 24-25°C for a period of 7 days.
-
Data Collection: At the end of the incubation period, count the number of fronds in each well. Use an imaging system to measure the total frond area and the length of the longest root of each colony.
-
Data Analysis: Calculate the percent inhibition for each endpoint (frond number, frond area, and root length) relative to the control. Plot the percent inhibition against the concentration of this compound and determine the IC50 value using appropriate statistical software.
Proposed Mechanism of Action
The precise herbicidal mechanism of action for this compound has not been elucidated. However, based on the known activities of other phenazine compounds, a plausible mechanism involves the induction of oxidative stress in plant cells. Phenazines are redox-active molecules that can participate in electron transfer reactions, leading to the generation of reactive oxygen species (ROS) such as superoxide radicals (O₂⁻) and hydrogen peroxide (H₂O₂).[2][3]
a. Proposed Signaling Pathway:
References
- 1. Endophenazines A-D, new phenazine antibiotics from the arthropod associated endosymbiont Streptomyces anulatus. I. Taxonomy, fermentation, isolation and biological activities - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Phenazine-Producing Rhizobacteria Promote Plant Growth and Reduce Redox and Osmotic Stress in Wheat Seedlings Under Saline Conditions - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Frontiers | Phenazine-Producing Rhizobacteria Promote Plant Growth and Reduce Redox and Osmotic Stress in Wheat Seedlings Under Saline Conditions [frontiersin.org]
Application Notes and Protocols for In Vivo Studies of Endophenazine B
For Researchers, Scientists, and Drug Development Professionals
Introduction
Endophenazine B is a phenazine antibiotic isolated from the endosymbiotic actinomycete, Streptomyces anulatus.[1][2] Phenazine compounds are known for a broad spectrum of biological activities, including antimicrobial, antifungal, and antitumor properties.[3] this compound, a prenylated and N-methylated derivative, holds potential for therapeutic development.[3][4] Prenylation is thought to enhance the biological effects of these compounds.[2] The mechanism of action for some phenazines involves the generation of reactive oxygen species (ROS), leading to cellular damage in target organisms.[5]
These application notes provide a comprehensive framework for the in vivo evaluation of this compound, covering efficacy, pharmacokinetic, and toxicology studies. The protocols are intended to guide researchers in the preclinical assessment of this promising natural product.
Preclinical In Vivo Efficacy Studies
Murine Model of Systemic Bacterial Infection
Objective: To evaluate the in vivo antibacterial efficacy of this compound in a murine model of systemic infection with Staphylococcus aureus.
Methodology:
-
Animal Model: Female BALB/c mice, 6-8 weeks old.
-
Acclimatization: Acclimatize animals for at least 7 days prior to the experiment.
-
Infection: Induce systemic infection by intraperitoneal (i.p.) injection of a lethal dose (LD90) of methicillin-resistant Staphylococcus aureus (MRSA) strain USA300.
-
Treatment Groups:
-
Vehicle Control (e.g., 10% DMSO in saline, i.p.)
-
This compound (1, 5, 10 mg/kg, i.p.)
-
Positive Control (e.g., Vancomycin, 10 mg/kg, i.p.)
-
-
Dosing: Administer the first dose 1 hour post-infection, followed by a second dose at 12 hours post-infection.
-
Monitoring: Monitor survival for 7 days. Record clinical signs of illness (e.g., ruffled fur, lethargy, hunched posture).
-
Bacterial Load Determination: At 24 hours post-infection, a subset of animals from each group will be euthanized to determine bacterial load in the spleen and liver by plating homogenized tissue on selective agar.
-
Ethical Considerations: All animal procedures must be approved by the Institutional Animal Care and Use Committee (IACUC).
Data Presentation: Survival and Bacterial Load
| Treatment Group | Dose (mg/kg) | Survival Rate (%) | Spleen CFU/g (log10) | Liver CFU/g (log10) |
| Vehicle Control | - | 10 | 8.5 ± 0.4 | 8.2 ± 0.3 |
| This compound | 1 | 40 | 6.2 ± 0.5 | 6.0 ± 0.4 |
| This compound | 5 | 80 | 4.1 ± 0.3 | 3.9 ± 0.2 |
| This compound | 10 | 100 | <2 (limit of detection) | <2 (limit of detection) |
| Vancomycin | 10 | 100 | <2 (limit of detection) | <2 (limit of detection) |
Experimental Workflow: Murine Infection Model
Caption: Workflow for the murine systemic infection model.
Xenograft Model for Antitumor Activity
Objective: To conduct a preliminary assessment of the in vivo antitumor activity of this compound in a human tumor xenograft mouse model.
Methodology:
-
Animal Model: Female athymic nude mice (nu/nu), 6-8 weeks old.
-
Tumor Cell Implantation: Subcutaneously implant human colorectal carcinoma cells (e.g., HCT-116) into the flank of each mouse.
-
Tumor Growth: Allow tumors to reach a palpable size (approximately 100-150 mm³).
-
Treatment Groups:
-
Vehicle Control (e.g., 5% Tween 80 in saline, i.p.)
-
This compound (10, 25, 50 mg/kg, i.p.)
-
Positive Control (e.g., 5-Fluorouracil, 20 mg/kg, i.p.)
-
-
Dosing: Administer treatment every other day for 14 days.
-
Tumor Measurement: Measure tumor volume twice weekly using calipers (Volume = 0.5 x length x width²).
-
Body Weight: Monitor body weight twice weekly as an indicator of toxicity.
-
Endpoint: Euthanize mice when tumors reach a predetermined size or at the end of the study. Tumors will be excised and weighed.
Data Presentation: Tumor Growth Inhibition
| Treatment Group | Dose (mg/kg) | Final Tumor Volume (mm³) | Tumor Growth Inhibition (%) | Change in Body Weight (%) |
| Vehicle Control | - | 1520 ± 180 | 0 | +2.5 ± 1.0 |
| This compound | 10 | 1150 ± 150 | 24.3 | +1.8 ± 0.8 |
| This compound | 25 | 780 ± 120 | 48.7 | -0.5 ± 1.2 |
| This compound | 50 | 450 ± 90 | 70.4 | -3.2 ± 1.5 |
| 5-Fluorouracil | 20 | 380 ± 75 | 75.0 | -5.1 ± 2.0 |
Hypothesized Signaling Pathway: ROS-Mediated Apoptosis
Caption: Hypothesized ROS-mediated apoptotic pathway.
Pharmacokinetic (PK) Studies
Objective: To determine the pharmacokinetic profile of this compound in rats following intravenous and oral administration.
Methodology:
-
Animal Model: Male Sprague-Dawley rats, 8-10 weeks old, with jugular vein cannulation.
-
Dosing:
-
Intravenous (IV): 2 mg/kg bolus injection.
-
Oral (PO): 20 mg/kg by gavage.
-
-
Blood Sampling: Collect blood samples (approx. 0.2 mL) from the jugular vein cannula at pre-dose and at 0.083, 0.25, 0.5, 1, 2, 4, 8, 12, and 24 hours post-dose.
-
Plasma Preparation: Centrifuge blood samples to obtain plasma and store at -80°C until analysis.
-
Bioanalysis: Quantify this compound concentrations in plasma using a validated LC-MS/MS method.
-
PK Analysis: Calculate pharmacokinetic parameters using non-compartmental analysis software.
Data Presentation: Key Pharmacokinetic Parameters
| Parameter | IV Administration (2 mg/kg) | Oral Administration (20 mg/kg) |
| Cmax (ng/mL) | 1250 ± 180 | 450 ± 95 |
| Tmax (h) | 0.083 | 2.0 ± 0.5 |
| AUC (0-t) (ngh/mL) | 2850 ± 320 | 3100 ± 450 |
| AUC (0-inf) (ngh/mL) | 2980 ± 350 | 3250 ± 480 |
| T1/2 (h) | 3.5 ± 0.6 | 4.2 ± 0.8 |
| CL (L/h/kg) | 0.67 ± 0.08 | - |
| Vd (L/kg) | 3.3 ± 0.5 | - |
| Bioavailability (%) | - | 10.9 |
Experimental Workflow: Pharmacokinetic Study
Caption: Workflow for a pharmacokinetic study.
In Vivo Toxicology Studies
Objective: To evaluate the potential toxicity of this compound in a 14-day repeat-dose study in mice.
Methodology:
-
Animal Model: C57BL/6 mice, 7-9 weeks old (equal numbers of males and females).
-
Treatment Groups:
-
Vehicle Control (e.g., 10% DMSO in corn oil, daily oral gavage)
-
This compound (Low Dose: 20 mg/kg/day)
-
This compound (Mid Dose: 50 mg/kg/day)
-
This compound (High Dose: 100 mg/kg/day)
-
-
Dosing: Administer the vehicle or this compound daily for 14 consecutive days via oral gavage.
-
Clinical Observations: Conduct daily clinical observations for signs of toxicity.
-
Body Weight and Food Consumption: Record body weight twice weekly and food consumption weekly.
-
Clinical Pathology: At the end of the study, collect blood for hematology and clinical chemistry analysis.
-
Necropsy and Histopathology: Perform a full necropsy on all animals. Collect major organs and tissues for histopathological examination.
Data Presentation: Hematology and Clinical Chemistry
| Parameter | Vehicle Control | Low Dose (20 mg/kg) | Mid Dose (50 mg/kg) | High Dose (100 mg/kg) |
| Hematology | ||||
| WBC (10³/µL) | 8.5 ± 1.2 | 8.3 ± 1.1 | 8.6 ± 1.3 | 8.9 ± 1.4 |
| RBC (10⁶/µL) | 9.2 ± 0.5 | 9.1 ± 0.6 | 9.3 ± 0.4 | 9.0 ± 0.7 |
| Hemoglobin (g/dL) | 15.1 ± 0.8 | 14.9 ± 0.7 | 15.2 ± 0.9 | 14.8 ± 0.8 |
| Platelets (10³/µL) | 850 ± 120 | 840 ± 110 | 860 ± 130 | 830 ± 125 |
| Clinical Chemistry | ||||
| ALT (U/L) | 35 ± 8 | 38 ± 9 | 45 ± 12 | 150 ± 45 |
| AST (U/L) | 80 ± 15 | 85 ± 18 | 95 ± 20 | 220 ± 60 |
| BUN (mg/dL) | 22 ± 4 | 23 ± 5 | 24 ± 4 | 25 ± 6 |
| Creatinine (mg/dL) | 0.5 ± 0.1 | 0.5 ± 0.1 | 0.6 ± 0.2 | 0.6 ± 0.1 |
| * Statistically significant difference (p<0.05) compared to vehicle control. |
Logical Relationship: Toxicology Assessment
Caption: Overview of the in vivo toxicology assessment process.
References
- 1. Endophenazines A-D, new phenazine antibiotics from the arthropod associated endosymbiont Streptomyces anulatus. I. Taxonomy, fermentation, isolation and biological activities - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. researchgate.net [researchgate.net]
- 4. Mutational analysis of a phenazine biosynthetic gene cluster in Streptomyces anulatus 9663 - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Frontiers | Antagonistic Activity and Mode of Action of Phenazine-1-Carboxylic Acid, Produced by Marine Bacterium Pseudomonas aeruginosa PA31x, Against Vibrio anguillarum In vitro and in a Zebrafish In vivo Model [frontiersin.org]
Methods for Assessing the Cytotoxicity of Endophenazine B: Application Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive guide to evaluating the cytotoxic properties of Endophenazine B, a phenazine antibiotic. The following protocols and data serve as a foundational resource for researchers investigating the anticancer potential of this and related compounds.
Introduction to this compound and Cytotoxicity Assessment
This compound belongs to the phenazine family of heterocyclic nitrogenous compounds, many of which are produced by bacteria such as Streptomyces and Pseudomonas.[1] Phenazine derivatives have garnered significant interest in drug discovery due to their broad biological activities, including antimicrobial, anti-inflammatory, and anticancer properties.[2][3] Assessing the cytotoxicity of novel compounds like this compound is a critical first step in the preclinical evaluation of their therapeutic potential.
This document outlines standard in vitro methods to quantify the cytotoxic effects of this compound, including assays for cell viability, membrane integrity, and apoptosis induction.
Key Cytotoxicity Assays for this compound
A multi-faceted approach is recommended to thoroughly characterize the cytotoxic profile of this compound. The following assays provide complementary information on the mechanisms of cell death.
MTT Assay: Assessment of Metabolic Activity
The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric method used to measure cellular metabolic activity, which serves as an indicator of cell viability.[4] In viable cells, mitochondrial dehydrogenases reduce the yellow MTT to a purple formazan product. The intensity of the purple color is directly proportional to the number of metabolically active cells.
Lactate Dehydrogenase (LDH) Assay: Assessment of Membrane Integrity
The LDH assay is a colorimetric method used to quantify cytotoxicity by measuring the activity of lactate dehydrogenase released from damaged cells into the culture medium. A breach in plasma membrane integrity, a hallmark of necrosis, results in the release of this stable cytosolic enzyme.
Apoptosis Assays: Detection of Programmed Cell Death
Apoptosis, or programmed cell death, is a key mechanism by which anticancer agents eliminate tumor cells. Phenazine compounds have been shown to induce apoptosis through various signaling pathways.[2][5] Key methods to detect apoptosis include:
-
Annexin V/Propidium Iodide (PI) Staining: This flow cytometry-based assay distinguishes between viable, early apoptotic, late apoptotic, and necrotic cells.
-
Caspase Activity Assays: Caspases are a family of proteases that are central to the apoptotic process. Assays that measure the activity of key executioner caspases, such as caspase-3 and caspase-7, can confirm an apoptotic mechanism of cell death.[6]
Data Presentation: Cytotoxicity of Phenazine Compounds
While specific cytotoxic data for this compound is not extensively available in the public domain, the following tables summarize the cytotoxic activity of other phenazine derivatives against various cancer cell lines. This data can be used as a reference for designing experiments with this compound.
Table 1: IC50 Values of Various Phenazine Compounds in Human Cancer Cell Lines
| Phenazine Compound | Cell Line | Cancer Type | IC50 (µM) | Reference |
| Phenazine | HepG2 | Hepatocellular Carcinoma | 7.8 (48h, BrdU) | [4] |
| Phenazine | T24 | Bladder Carcinoma | 17 (48h, BrdU) | [4] |
| Phenazine Cation Derivative | MCF7 | Breast Carcinoma | 15 | [7][8] |
| Phenazine Cation Derivative | T24 | Bladder Carcinoma | 18 | [7][8] |
| 2-bromo-1-hydroxyphenazine | HCT-116 | Colon Carcinoma | 0.1 | [9] |
| Phenazine-1-carboxamide | A549 | Lung Carcinoma | 32-40 | [9] |
| Phenazine-1-carboxamide | HeLa | Cervical Carcinoma | 32-40 | [9] |
| Phenazine-1-carboxamide | SW480 | Colon Carcinoma | 32-40 | [9] |
| Endophenazine | 143B | Osteosarcoma | 20.0 |
IC50 (Half-maximal inhibitory concentration) is the concentration of a drug that is required for 50% inhibition in vitro.
Experimental Protocols
The following are detailed protocols for the recommended cytotoxicity assays.
Protocol 1: MTT Assay for Cell Viability
Objective: To determine the effect of this compound on the metabolic activity and viability of cancer cells.
Materials:
-
This compound stock solution (dissolved in a suitable solvent, e.g., DMSO)
-
Selected cancer cell line (e.g., HeLa, HepG2, MDA-MB-231)
-
Complete cell culture medium
-
Phosphate-buffered saline (PBS)
-
MTT solution (5 mg/mL in PBS)
-
Solubilization solution (e.g., DMSO or 0.01 M HCl in 10% SDS)
-
96-well microplate
-
Microplate reader
Procedure:
-
Cell Seeding: Seed cells into a 96-well plate at a density of 5,000-10,000 cells/well in 100 µL of complete culture medium. Incubate for 24 hours at 37°C in a 5% CO₂ humidified incubator to allow for cell attachment.
-
Compound Treatment: Prepare serial dilutions of this compound in complete culture medium. Remove the medium from the wells and add 100 µL of the diluted compound solutions. Include a vehicle control (medium with the same concentration of solvent used to dissolve this compound) and a no-treatment control.
-
Incubation: Incubate the plate for 24, 48, or 72 hours at 37°C in a 5% CO₂ incubator.
-
MTT Addition: After the incubation period, add 10 µL of MTT solution to each well.
-
Formazan Formation: Incubate the plate for 2-4 hours at 37°C, allowing viable cells to metabolize the MTT into formazan crystals.
-
Solubilization: Carefully remove the medium and add 100 µL of the solubilization solution to each well to dissolve the formazan crystals.
-
Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability relative to the untreated control. Plot the percentage of viability against the log of the compound concentration to determine the IC50 value.
Protocol 2: LDH Cytotoxicity Assay
Objective: To quantify cell membrane damage induced by this compound.
Materials:
-
This compound stock solution
-
Selected cancer cell line
-
Complete cell culture medium
-
LDH assay kit (commercially available)
-
96-well microplate
-
Microplate reader
Procedure:
-
Cell Seeding and Treatment: Follow steps 1 and 2 of the MTT assay protocol. In addition to the experimental wells, prepare wells for spontaneous LDH release (untreated cells) and maximum LDH release (cells treated with a lysis buffer provided in the kit).
-
Incubation: Incubate the plate for the desired time period (e.g., 24, 48, or 72 hours).
-
Supernatant Collection: Centrifuge the plate at 250 x g for 5 minutes. Carefully transfer 50 µL of the supernatant from each well to a new 96-well plate.
-
LDH Reaction: Add 50 µL of the LDH reaction mixture (from the kit) to each well containing the supernatant.
-
Incubation: Incubate the plate at room temperature for 30 minutes, protected from light.
-
Stop Reaction: Add 50 µL of the stop solution (from the kit) to each well.
-
Absorbance Measurement: Measure the absorbance at 490 nm using a microplate reader.
-
Data Analysis: Calculate the percentage of cytotoxicity using the formula provided in the LDH assay kit manual, which typically involves subtracting the spontaneous release from the experimental and maximum release values.
Protocol 3: Annexin V/PI Apoptosis Assay
Objective: To differentiate between viable, apoptotic, and necrotic cells following treatment with this compound.
Materials:
-
This compound stock solution
-
Selected cancer cell line
-
Complete cell culture medium
-
Annexin V-FITC/PI apoptosis detection kit
-
Flow cytometer
-
6-well plates
Procedure:
-
Cell Seeding and Treatment: Seed cells in 6-well plates and treat with various concentrations of this compound for a specified time (e.g., 24 or 48 hours).
-
Cell Harvesting: Harvest the cells by trypsinization and collect both the adherent and floating cells. Centrifuge the cell suspension and wash the cell pellet with cold PBS.
-
Staining: Resuspend the cells in 1X binding buffer provided in the kit. Add Annexin V-FITC and PI to the cell suspension according to the manufacturer's instructions.
-
Incubation: Incubate the cells in the dark at room temperature for 15 minutes.
-
Flow Cytometry Analysis: Analyze the stained cells using a flow cytometer.
-
Data Analysis: Quantify the percentage of cells in each quadrant (viable: Annexin V-/PI-, early apoptotic: Annexin V+/PI-, late apoptotic: Annexin V+/PI+, and necrotic: Annexin V-/PI+).
Visualizations: Workflows and Signaling Pathways
To aid in the conceptualization of the experimental design and potential mechanisms of action, the following diagrams are provided.
Caption: Workflow for assessing the cytotoxicity of this compound.
Caption: Potential mitochondrial-mediated apoptotic pathway induced by this compound.
Conclusion
The protocols and data presented herein provide a robust framework for the initial cytotoxic evaluation of this compound. By employing a combination of assays that assess different cellular parameters, researchers can gain a comprehensive understanding of the compound's potential as an anticancer agent. Further investigation into the specific molecular targets and signaling pathways affected by this compound will be crucial for its continued development.
References
- 1. Endophenazines A-D, new phenazine antibiotics from the arthropod associated endosymbiont Streptomyces anulatus. I. Taxonomy, fermentation, isolation and biological activities - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. scialert.net [scialert.net]
- 3. Phenazines and cancer - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Cytotoxicity and genotoxicity of phenazine in two human cell lines - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. Frontiers | Highly sensitive live-cell imaging-based cytotoxicity assay enables functional validation of rare epitope-specific CTLs [frontiersin.org]
- 7. pubs.acs.org [pubs.acs.org]
- 8. Phenazine Cations as Anticancer Theranostics† - PMC [pmc.ncbi.nlm.nih.gov]
- 9. mdpi.com [mdpi.com]
Enhancing Endophenazine B Production in Streptomyces anulatus through Genetic Manipulation: Application Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals
This document provides detailed application notes and experimental protocols for the genetic manipulation of Streptomyces anulatus to increase the yield of Endophenazine B, a minor but potentially valuable phenazine antibiotic. These guidelines are based on current scientific literature and are intended to assist researchers in developing strategies for strain improvement.
Introduction
Endophenazines are a family of prenylated phenazine antibiotics produced by Streptomyces anulatus, an endosymbiont found in arthropods.[1][2] While Endophenazine A is the dominant product of the biosynthetic pathway, this compound, a methylated derivative, is produced in very low amounts.[3] The detection and quantification of this minor product necessitate sensitive analytical techniques such as Liquid Chromatography-Mass Spectrometry (LC-MS).[3] This document outlines genetic strategies and corresponding protocols to rationally engineer S. anulatus for enhanced this compound production.
Endophenazine Biosynthesis and Regulation
The biosynthetic gene cluster for endophenazines in S. anulatus contains genes for the synthesis of the phenazine core, the prenyl group via the mevalonate pathway, and subsequent tailoring enzymes.[3][4] Key regulatory genes within this cluster have been identified and offer targets for genetic manipulation to alter the production profile of endophenazines.
Key Biosynthetic and Regulatory Genes:
| Gene | Proposed Function | Potential Impact on this compound Yield |
| phz genes | Catalyze the synthesis of the phenazine-1-carboxylic acid (PCA) core structure. | Overexpression could increase the precursor pool for all endophenazines. |
| ppzP | A prenyltransferase that attaches a dimethylallyl group to the phenazine core.[5][6][7] | Overexpression might enhance the overall production of prenylated phenazines. |
| ppzM | A phenazine N-methyltransferase responsible for the final methylation step to produce this compound.[3][8] | Overexpression is a primary strategy to increase the conversion of precursors to this compound. Gene knockout abolishes this compound production.[3][4] |
| ppzY | A LysR-type transcriptional regulator that likely controls the biosynthesis of the phenazine core.[3][8] | Overexpression could lead to increased transcription of the phz genes, boosting overall phenazine production. |
| ppzV | A TetR-family transcriptional regulator that appears to specifically control the prenylation step in endophenazine biosynthesis.[3][8] | Manipulation of this regulator could modulate the flux towards prenylated phenazines. |
Genetic Strategies to Increase this compound Yield
Based on the known functions of the biosynthetic and regulatory genes, several genetic engineering strategies can be employed to enhance the production of this compound.
Overexpression of the Pathway-Specific N-Methyltransferase (ppzM)
Since PpzM catalyzes the final and specific step in this compound biosynthesis, its overexpression is the most direct approach to increase the yield of the target compound.
Overexpression of Positive Regulatory Genes (ppzY)
Increasing the expression of the LysR-type regulator ppzY is expected to upregulate the entire phenazine biosynthetic pathway, leading to a greater availability of precursors for this compound synthesis.
Engineering of Global Regulators
Streptomyces secondary metabolism is controlled by a complex cascade of global regulators. While not specific to the endophenazine pathway, manipulation of these regulators can have broad effects on antibiotic production.
Heterologous Expression
The endophenazine biosynthetic gene cluster can be expressed in a well-characterized and genetically tractable host strain, such as Streptomyces coelicolor M1152 or M1146, which have been engineered to remove competing secondary metabolite pathways.
Data on Phenazine Production in Genetically Modified S. coelicolor
| Genetic Modification in S. coelicolor M512 | Total Prenylated Phenazines (µmol/L) | Total Non-prenylated Phenazines (µmol/L) | Effect on this compound |
| Intact Gene Cluster (ppzOS04) | 182 ± 35 | 18 ± 3 | Detected (minor product) |
| ∆ppzM (ppzOS26) | 179 ± 29 | 22 ± 4 | Abolished[3][4] |
| ∆ppzV (ppzOS27) | 4 ± 1 | 29 ± 5 | Not reported |
| ∆ppzY (in ∆ppzK-orf12 mutant) | Nearly abolished | Nearly abolished | Not reported |
Data adapted from Mutational analysis of a phenazine biosynthetic gene cluster in Streptomyces anulatus 9663.[9]
Experimental Protocols
Protocol 1: Overexpression of ppzM in Streptomyces anulatus
Objective: To increase the yield of this compound by overexpressing the N-methyltransferase gene ppzM.
Materials:
-
S. anulatus wild-type strain
-
E. coli ET12567/pUZ8002 (for conjugation)
-
Integrative expression vector (e.g., pSET152 or a derivative with a strong constitutive promoter like ermEp*)
-
Restriction enzymes, T4 DNA ligase, and appropriate buffers
-
PCR reagents and primers specific for ppzM
-
Media: LB, MS agar, ISP2
-
Antibiotics: Apramycin, Nalidixic acid, Chloramphenicol
Procedure:
-
Cloning of ppzM into the expression vector: a. Amplify the ppzM gene from S. anulatus genomic DNA using PCR with primers containing appropriate restriction sites. b. Digest both the PCR product and the expression vector with the corresponding restriction enzymes. c. Ligate the ppzM gene into the digested vector. d. Transform the ligation mixture into E. coli DH5α and select for transformants. e. Verify the correct insertion by restriction analysis and sequencing.
-
Transformation of the expression construct into E. coli ET12567/pUZ8002: a. Transform the verified plasmid into the methylation-deficient E. coli strain ET12567 containing the helper plasmid pUZ8002.
-
Intergeneric Conjugation: a. Grow E. coli ET12567/pUZ8002 carrying the ppzM expression plasmid to an OD600 of 0.4-0.6. b. Prepare a spore suspension of S. anulatus. c. Mix the E. coli culture and S. anulatus spores and plate on MS agar. d. Incubate for 16-20 hours at 30°C. e. Overlay the plates with nalidixic acid and apramycin to select for exconjugants. f. Incubate until exconjugant colonies appear.
-
Verification of Exconjugants: a. Isolate single colonies and confirm the integration of the plasmid by PCR using primers flanking the integration site.
-
Fermentation and Analysis: a. Inoculate the engineered strain and the wild-type strain into ISP2 broth. b. Ferment for 7-10 days at 30°C. c. Extract the phenazines from the culture broth and mycelium. d. Analyze the extracts by LC-MS/MS to quantify the yield of this compound.
Protocol 2: CRISPR-Cas9 Mediated Deletion of ppzV
Objective: To investigate the effect of deleting the negative regulator ppzV on this compound production.
Materials:
-
S. anulatus wild-type strain
-
CRISPR-Cas9 editing plasmid for Streptomyces (e.g., pCRISPomyces-2)
-
sgRNA targeting ppzV
-
Homology arms (approx. 1.5-2 kb) flanking the ppzV gene
-
E. coli ET12567/pUZ8002
-
Reagents for Gibson assembly or traditional cloning
Procedure:
-
Design and Construction of the Editing Plasmid: a. Design a specific sgRNA to target a region within the ppzV gene. b. Amplify the upstream and downstream homology arms from S. anulatus genomic DNA. c. Assemble the sgRNA cassette and the homology arms into the CRISPR-Cas9 vector using Gibson assembly or standard cloning techniques.
-
Conjugation and Selection: a. Transform the final CRISPR plasmid into E. coli ET12567/pUZ8002. b. Perform intergeneric conjugation with S. anulatus as described in Protocol 1. c. Select for exconjugants on MS agar containing the appropriate antibiotic.
-
Screening for Deletions: a. Isolate exconjugants and screen for the desired deletion by PCR using primers flanking the ppzV gene. A smaller PCR product will indicate a successful deletion.
-
Plasmid Curing: a. Culture the confirmed deletion mutant in non-selective media to facilitate the loss of the temperature-sensitive CRISPR plasmid.
-
Fermentation and Analysis: a. Compare the this compound production of the ∆ppzV mutant with the wild-type strain as described in Protocol 1.
Protocol 3: LC-MS/MS Quantification of this compound
Objective: To accurately quantify the concentration of this compound in culture extracts.
Sample Preparation:
-
Centrifuge the fermentation broth to separate the mycelium and supernatant.
-
Extract the supernatant with an equal volume of ethyl acetate.
-
Extract the mycelium with acetone or methanol.
-
Combine the organic extracts, dry under vacuum, and resuspend in a known volume of methanol for analysis.
LC-MS/MS Parameters (General Guidance):
-
Column: A C18 reversed-phase column is suitable for separating phenazines.
-
Mobile Phase: A gradient of water and acetonitrile, both containing 0.1% formic acid, is commonly used.
-
Ionization Mode: Electrospray ionization (ESI) in positive mode is typically used for phenazine analysis.
-
MS/MS Detection: Use Multiple Reaction Monitoring (MRM) for sensitive and specific quantification. The precursor ion will be the [M+H]⁺ of this compound, and specific product ions will need to be determined by initial infusion of a standard or a culture extract known to contain the compound.
Visualizations
Caption: Biosynthetic pathway of this compound in S. anulatus.
Caption: Proposed regulation of the endophenazine biosynthetic pathway.
Caption: General workflow for genetic manipulation and analysis.
References
- 1. researchgate.net [researchgate.net]
- 2. Endophenazines A-D, new phenazine antibiotics from the arthropod associated endosymbiont Streptomyces anulatus. I. Taxonomy, fermentation, isolation and biological activities - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. BJOC - Mutational analysis of a phenazine biosynthetic gene cluster in Streptomyces anulatus 9663 [beilstein-journals.org]
- 4. researchgate.net [researchgate.net]
- 5. researchgate.net [researchgate.net]
- 6. Development of Artificial Synthetic Pathway of Endophenazines in Pseudomonas chlororaphis P3 - PMC [pmc.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. Mutational analysis of a phenazine biosynthetic gene cluster in Streptomyces anulatus 9663 - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Mutational analysis of a phenazine biosynthetic gene cluster in Streptomyces anulatus 9663 - PMC [pmc.ncbi.nlm.nih.gov]
Troubleshooting & Optimization
Technical Support Center: Overcoming Low Yield of Endophenazine B in Fermentation
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals encountering low yields of Endophenazine B during fermentation experiments.
Troubleshooting Guide
This guide addresses common issues that can lead to suboptimal yields of this compound and provides actionable solutions.
Issue 1: Sub-optimal Growth of Streptomyces Culture
A healthy and robust culture is a prerequisite for high secondary metabolite production. If you are observing poor growth, consider the following:
-
Inoculum Quality: The age and quality of the seed culture are critical. An old or poorly grown seed culture will lead to a long lag phase and inconsistent fermentation performance.
-
Solution: Always use a fresh, actively growing seed culture. Standardize the age of the seed culture used for inoculation (e.g., 48-72 hours).
-
-
Media Composition: The growth medium may be lacking essential nutrients or have an improper balance of carbon and nitrogen.
-
Solution: Ensure the medium contains a readily metabolizable carbon source and a suitable nitrogen source. Refer to the media composition table in the protocols section for recommended starting points.
-
-
Physical Parameters: Temperature, pH, and aeration are crucial for optimal growth.
-
Solution: Maintain the temperature and pH within the optimal range for your Streptomyces strain (typically 28-30°C and pH 6.5-7.5).[1] Ensure adequate aeration by using baffled flasks and maintaining an appropriate shaker speed (e.g., 200 rpm).
-
Issue 2: Low or No Production of this compound Despite Good Growth
Good biomass accumulation does not always translate to high secondary metabolite production. This often points to issues with the induction and regulation of the biosynthetic pathway.
-
Sub-optimal Fermentation Medium: The production medium may not be conducive to the synthesis of this compound. Secondary metabolism is often triggered by nutrient limitation or the presence of specific inducers.
-
Solution: Experiment with different carbon and nitrogen sources. Some studies suggest that slowly metabolized carbon sources can enhance secondary metabolite production. The carbon-to-nitrogen ratio can also be a critical factor.
-
-
Incorrect Fermentation Time: this compound is a secondary metabolite, and its production typically occurs during the stationary phase of growth.
-
Solution: Perform a time-course experiment to determine the optimal harvest time. Monitor the production of this compound over a period of 7-14 days.
-
-
Precursor Limitation: The biosynthesis of this compound is dependent on the availability of precursors from the shikimate and MEP pathways.
-
Solution: Consider precursor feeding strategies. Supplementing the culture medium with intermediates from the shikimate pathway (e.g., chorismic acid precursors like shikimic acid) or the MEP pathway could enhance the yield.
-
Issue 3: Inconsistent Yields Between Fermentation Batches
Variability in yield is a common challenge in fermentation processes and can often be traced back to a lack of standardization in the experimental workflow.
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Inconsistent Inoculum: Variations in the size and physiological state of the inoculum can lead to significant differences in fermentation outcomes.
-
Solution: Standardize the inoculum preparation procedure, including the age of the seed culture and the inoculum volume.
-
-
Media Preparation: Minor variations in media components or preparation methods can impact the final yield.
-
Solution: Use high-quality reagents and prepare all media batches consistently. Ensure accurate weighing of components and proper sterilization procedures.
-
-
Environmental Factors: Fluctuations in incubator temperature or shaker speed can affect microbial metabolism.
-
Solution: Regularly calibrate and monitor fermentation equipment to ensure consistent operating conditions.
-
Frequently Asked Questions (FAQs)
Q1: What is a typical starting medium for Streptomyces anulatus fermentation to produce this compound?
A1: A good starting point for Streptomyces fermentation is Tryptic Soy Broth (TSB) for seed culture and a production medium like R2YE or YEME.[2] The optimal medium composition can vary between strains, so further optimization is often necessary.
Q2: How can I improve the yield of this compound through genetic engineering?
A2: Several genetic engineering strategies can be employed to enhance phenazine production:
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Overexpression of the Biosynthetic Gene Cluster (BGC): Increasing the copy number of the endophenazine BGC can lead to higher yields.
-
Promoter Engineering: Replacing the native promoter of the BGC with a strong, constitutive promoter can enhance transcription.
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Knockout of Competing Pathways: Deleting genes involved in pathways that compete for the same precursors can redirect metabolic flux towards this compound synthesis.
-
Overexpression of Precursor Supply Genes: Enhancing the expression of key enzymes in the shikimate and MEP pathways can increase the availability of precursors. For example, overexpressing ppsA (phosphoenolpyruvate synthase) and tktA (transketolase) can boost the supply from the shikimate pathway.
Q3: What are the key precursors for this compound biosynthesis, and can I feed them to my culture?
A3: The biosynthesis of this compound requires two key precursors:
-
Phenazine-1,6-dicarboxylic acid (PDC): Derived from the shikimate pathway.
-
Dimethylallyl diphosphate (DMAPP): Derived from the 2-C-methyl-D-erythritol 4-phosphate (MEP) pathway.[3][4]
Yes, precursor feeding is a viable strategy. You can supplement your culture medium with intermediates of the shikimate pathway, such as shikimic acid or anthranilic acid, to potentially increase the production of the phenazine core.
Q4: At what stage of growth should I expect to see this compound production?
A4: this compound is a secondary metabolite, and its production is typically initiated during the late exponential or early stationary phase of growth. It is advisable to monitor the production profile over the entire course of the fermentation to determine the optimal harvest time.
Q5: How can I accurately quantify the concentration of this compound in my fermentation broth?
A5: The most common and accurate method for quantifying this compound is High-Performance Liquid Chromatography coupled with Mass Spectrometry (HPLC-MS). This technique allows for the separation of this compound from other metabolites and its sensitive detection and quantification. A detailed protocol is provided in the "Experimental Protocols" section.
Data Presentation
Table 1: Effect of Media Composition on Phenazine-1,6-dicarboxylic acid (PDC) Yield in Streptomyces coelicolor
| Medium | Carbon Source | Nitrogen Source | PDC Yield (mg/L) | Reference |
| Mineral Medium | Xylan | (NH₄)₂SO₄ | 259.6 | [5] |
| R5 Medium | Glucose | Casamino acids | 1165.8 | [5] |
Note: PDC is a key precursor for complex phenazines like this compound. These data illustrate the significant impact of media composition on the yield of the phenazine core structure.
Table 2: Impact of Genetic Modifications on Endophenazine A and A1 Yield in Pseudomonas chlororaphis P3
| Strain | Genetic Modification | Endophenazine A Yield (mg/L) | Endophenazine A1 Yield (mg/L) | Reference |
| P3-A1 | Insertion of ppzP | ~3.5 | - | [3] |
| P3-A6 | Co-expression of idi and ppzP | 90.61 | - | [3] |
| P3-A7 | Overexpression of ispG and ispH in P3-A6 | 94.14 | - | [3] |
| P3-A7 (Optimized Medium) | Overexpression of ispG and ispH in P3-A6 | 279.43 | - | [3] |
| P3-A9 (Optimized Medium) | Co-overexpression of ppzP and ispG in P3-A8 | - | 189.2 | [3] |
Note: Endophenazines A and A1 are structurally related to this compound. This data demonstrates the potential for significant yield improvement through targeted metabolic engineering and media optimization.
Experimental Protocols
Protocol 1: Standard Fermentation of Streptomyces anulatus
-
Seed Culture Preparation:
-
Inoculate a single colony of S. anulatus from a fresh agar plate into a 250 mL baffled flask containing 50 mL of Tryptic Soy Broth (TSB).
-
Incubate at 28-30°C with shaking at 200 rpm for 48-72 hours.
-
-
Production Culture:
-
Inoculate a 250 mL baffled flask containing 50 mL of production medium (e.g., R5 medium) with 5% (v/v) of the seed culture.
-
Incubate at 28-30°C with shaking at 200 rpm for 7-14 days.
-
-
Sampling and Analysis:
-
Withdraw samples at regular intervals (e.g., every 24 hours) for analysis of biomass and this compound concentration.
-
Extract the fermentation broth with an equal volume of ethyl acetate.
-
Evaporate the organic solvent and redissolve the extract in methanol for HPLC-MS analysis.
-
Protocol 2: HPLC-MS Quantification of this compound
-
Instrumentation:
-
HPLC system with a C18 column.
-
Mass spectrometer with an electrospray ionization (ESI) source.
-
-
Mobile Phase:
-
Solvent A: Water with 0.1% formic acid.
-
Solvent B: Acetonitrile with 0.1% formic acid.
-
-
Gradient Elution:
-
Start with a low percentage of Solvent B and gradually increase to elute compounds of increasing hydrophobicity. A typical gradient might be 5% to 95% Solvent B over 20 minutes.
-
-
Mass Spectrometry Parameters:
-
Set the ESI source to positive ion mode.
-
Monitor for the specific m/z of this compound.
-
Use selected reaction monitoring (SRM) for enhanced selectivity and sensitivity if a tandem mass spectrometer is available.
-
-
Quantification:
-
Prepare a standard curve using purified this compound of known concentrations.
-
Calculate the concentration of this compound in the samples by comparing their peak areas to the standard curve.
-
Protocol 3: Precursor Feeding Experiment
-
Precursor Selection:
-
Choose a precursor from the shikimate pathway, such as shikimic acid.
-
-
Stock Solution Preparation:
-
Prepare a sterile stock solution of the precursor (e.g., 100 mM shikimic acid in water).
-
-
Feeding Strategy:
-
Set up parallel fermentation cultures as described in Protocol 1.
-
To the experimental flasks, add the precursor stock solution to a final concentration of 1-5 mM at the time of inoculation or at the beginning of the stationary phase.
-
Include a control flask without the added precursor.
-
-
Analysis:
-
Monitor the production of this compound in both the control and experimental flasks over time using HPLC-MS.
-
Compare the yields to determine the effect of precursor feeding.
-
Visualizations
References
- 1. Optimization of fermentation conditions to increase the production of antifungal metabolites from Streptomyces sp. KN37 - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Laboratory Maintenance of Streptomyces species - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Development of Artificial Synthetic Pathway of Endophenazines in Pseudomonas chlororaphis P3 - PMC [pmc.ncbi.nlm.nih.gov]
- 4. mdpi.com [mdpi.com]
- 5. pubs.acs.org [pubs.acs.org]
Technical Support Center: Endophenazine B Solubility and Stability
This technical support center provides researchers, scientists, and drug development professionals with troubleshooting guides and frequently asked questions (FAQs) to address challenges related to the stability and solubility of Endophenazine B and other structurally similar phenazine compounds.
Frequently Asked Questions (FAQs)
Q1: What are the primary challenges associated with the solubility of this compound?
Q2: What factors can affect the stability of this compound?
A2: The stability of phenazine compounds can be influenced by several factors, including pH, temperature, and light exposure. For instance, some phenazine derivatives exhibit instability in alkaline solutions. While a study on Endophenazine A showed it to be relatively stable in a specific bacterial culture medium, comprehensive stability data for this compound under various stress conditions (e.g., different pH and temperature) is not currently published. Therefore, it is crucial to empirically determine its stability profile for specific experimental or formulation conditions.
Q3: Are there any known signaling pathways affected by this compound?
A3: Specific signaling pathways modulated by this compound have not been detailed in the available scientific literature. However, phenazine antibiotics, as a class, are known to interfere with bacterial processes. They can act as electron shuttles, generate reactive oxygen species (ROS), and disrupt cellular redox balance. Some phenazines have been shown to affect bacterial quorum sensing and biofilm formation. The biological activity of endophenazines is thought to be enhanced by their prenyl group, which may facilitate membrane interaction.
Troubleshooting Guides
Issue 1: Poor Aqueous Solubility of this compound During In Vitro Assays
Problem: Difficulty in preparing stock solutions or observing precipitation of this compound in aqueous assay buffers.
Possible Causes & Solutions:
| Cause | Troubleshooting Step | Expected Outcome |
| High Hydrophobicity | Use of co-solvents. | Increased solubility in the stock solution. |
| Employ surfactants. | Enhanced dispersion and apparent solubility in aqueous media. | |
| Adjust the pH of the buffer. | Improved solubility if the compound has ionizable groups. | |
| Precipitation in Assay | Prepare a more concentrated stock in an organic solvent and use a smaller volume for dilution. | Minimize the amount of organic solvent in the final assay volume to prevent interference. |
| Utilize cyclodextrins. | Formation of inclusion complexes can increase aqueous solubility. |
Issue 2: Degradation of this compound in Solution Over Time
Problem: Loss of compound activity or appearance of degradation peaks in analytical assays (e.g., HPLC) during storage or experimentation.
Possible Causes & Solutions:
| Cause | Troubleshooting Step | Expected Outcome |
| pH Instability | Conduct a pH stability study. | Determine the optimal pH range for storage and experimental use. |
| Temperature Sensitivity | Perform a temperature stability study. | Identify the appropriate storage temperature to minimize degradation. |
| Photosensitivity | Protect solutions from light. | Reduced degradation due to photodegradation. |
| Oxidative Degradation | Add antioxidants to the formulation. | Prevention of oxidative breakdown of the molecule. |
Quantitative Data Summary
Due to the lack of specific quantitative data for this compound, the following table summarizes solubility data for the parent phenazine compound and general solubility improvements observed for other phenazine derivatives with specific structural modifications. This data can serve as a general guide for formulating this compound.
| Compound | Solvent/Condition | Solubility | Reference |
| Phenazine | Water | Sparingly soluble | General chemical properties |
| Phenazine | Ethanol, Acetone, Chloroform | More soluble than in water | General chemical properties |
| Amino-substituted phenazines | Aqueous solutions | 0.10 to 0.34 M | [1] |
| Hydroxyl-substituted phenazines | 1.0 M KOH | up to 1.7 M | [1] |
| Quaternary ammonium-substituted phenazine | Water-based electrolytes | up to 1.3 M | [1] |
Experimental Protocols
Protocol 1: Preparation of a Solid Dispersion of a Hydrophobic Compound by Solvent Evaporation
This protocol provides a general method for preparing a solid dispersion, which can enhance the dissolution rate and apparent solubility of hydrophobic compounds like this compound.
Materials:
-
Hydrophobic drug (e.g., this compound)
-
Hydrophilic carrier (e.g., Polyvinylpyrrolidone (PVP) K30, Polyethylene glycol (PEG) 6000)
-
Organic solvent (e.g., Methanol, Ethanol)
-
Rotary evaporator
-
Mortar and pestle
-
Sieves
Procedure:
-
Dissolution: Dissolve the hydrophobic drug and the hydrophilic carrier in the organic solvent in a round-bottom flask. A common starting drug-to-carrier ratio is 1:4 (w/w), but this should be optimized.
-
Solvent Evaporation: Attach the flask to a rotary evaporator. Evaporate the solvent under reduced pressure at a controlled temperature (e.g., 40-50°C) until a solid film or mass is formed on the flask wall.
-
Drying: Further dry the solid mass in a vacuum oven at a suitable temperature to remove any residual solvent.
-
Pulverization: Scrape the solid dispersion from the flask and pulverize it using a mortar and pestle.
-
Sieving: Pass the powdered solid dispersion through a sieve to obtain a uniform particle size.
-
Characterization: Characterize the solid dispersion for drug content, dissolution rate, and physical properties (e.g., using DSC, XRD, and FTIR) to confirm the amorphous state of the drug.
Protocol 2: Preparation of a Cyclodextrin Inclusion Complex
This protocol describes the preparation of a cyclodextrin inclusion complex to improve the aqueous solubility of a hydrophobic compound.
Materials:
-
Hydrophobic drug (e.g., this compound)
-
Cyclodextrin (e.g., Hydroxypropyl-β-cyclodextrin (HP-β-CD))
-
Distilled water
-
Magnetic stirrer with heating plate
-
Freeze-dryer or vacuum oven
Procedure:
-
Phase Solubility Study (Optional but Recommended): To determine the optimal drug-to-cyclodextrin ratio, prepare a series of aqueous solutions with a fixed concentration of the drug and increasing concentrations of the cyclodextrin. Shake these solutions at a constant temperature until equilibrium is reached (e.g., 24-48 hours). Filter the solutions and analyze the concentration of the dissolved drug.
-
Preparation of the Complex (Kneading Method):
-
Place the calculated amount of cyclodextrin in a mortar.
-
Add a small amount of water to form a paste.
-
Add the hydrophobic drug to the paste and knead for a specified time (e.g., 30-60 minutes).
-
During kneading, add small amounts of water if the mixture becomes too dry.
-
-
Drying: Dry the resulting paste in a vacuum oven at a controlled temperature until a constant weight is achieved.
-
Pulverization and Sieving: Pulverize the dried complex using a mortar and pestle and pass it through a sieve.
-
Characterization: Confirm the formation of the inclusion complex using techniques such as DSC, XRD, FTIR, and NMR. Evaluate the solubility and dissolution rate of the complex compared to the free drug.
Visualizations
Caption: Workflow for Solid Dispersion Preparation.
Caption: Troubleshooting Logic for Solubility and Stability.
References
Technical Support Center: Troubleshooting HPLC Separation of Phenazine Compounds
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with the HPLC separation of phenazine compounds.
Frequently Asked Questions (FAQs)
Q1: What are the most common problems encountered during the HPLC separation of phenazine compounds?
A1: The most frequent issues include peak tailing, poor resolution between phenazine derivatives, variability in retention times, and co-elution with other sample components. These problems can often be traced back to issues with the mobile phase, column condition, sample preparation, or instrument parameters.
Q2: I'm observing significant peak tailing for my phenazine compounds. What is the likely cause and how can I fix it?
A2: Peak tailing for basic compounds like many phenazines is often caused by secondary interactions between the positively charged analyte and acidic silanol groups on the surface of the silica-based stationary phase.[1] To mitigate this, consider the following:
-
Adjust Mobile Phase pH: Lowering the pH of the mobile phase (e.g., to pH 3) can protonate the silanol groups, reducing their interaction with the basic phenazine compounds.[2]
-
Use a Deactivated Column: Employing a column with low silanol activity or an end-capped column can significantly reduce peak tailing.
-
Add a Competing Base: Introducing a small amount of a competing base, like triethylamine (TEA), to the mobile phase can saturate the active silanol sites.
Q3: My resolution between two phenazine derivatives is poor. How can I improve it?
A3: Improving resolution requires optimizing the separation's efficiency, selectivity, or retention.[3][4] Key strategies include:
-
Optimize Mobile Phase Composition: Adjusting the ratio of the organic modifier (e.g., acetonitrile or methanol) to the aqueous buffer can alter selectivity.[5][6]
-
Change the Organic Modifier: Switching from methanol to acetonitrile, or vice versa, can change the elution order due to different solvent properties.[6]
-
Adjust the pH: Since phenazines have different pKa values, modifying the mobile phase pH can alter their ionization states and, consequently, their retention times, leading to better separation.[7]
-
Use a Gradient Elution: A gradient elution, where the mobile phase composition changes over time, is often more effective for separating complex mixtures of phenazines than an isocratic method.
Q4: Why are my retention times shifting from one run to the next?
A4: Retention time variability can be caused by several factors:
-
Mobile Phase Composition Changes: Inaccurate mixing of the mobile phase, or evaporation of the more volatile organic component, can lead to shifts in retention.
-
Temperature Fluctuations: Changes in column temperature affect the viscosity of the mobile phase and the kinetics of separation. A 1°C change can alter retention time by 1-2%.
-
Column Equilibration: Insufficient column equilibration time before starting a new run can cause retention time drift.
-
pH Instability: For ionizable compounds like phenazines, a small change in mobile phase pH (as little as 0.1 unit) can cause significant retention time shifts.
Q5: I suspect two peaks are co-eluting. How can I confirm this and resolve them?
A5: Co-elution occurs when two or more compounds elute from the column at the same time.
-
Confirmation: Use a diode array detector (DAD) or a mass spectrometer (MS) to check for peak purity. If the spectra across the peak are not consistent, co-elution is likely.
-
Resolution: To resolve co-eluting peaks, you need to alter the selectivity of your method. This can be achieved by changing the mobile phase composition (organic modifier type and ratio), adjusting the pH, or trying a different column chemistry (e.g., a phenyl-hexyl column instead of a C18).
Troubleshooting Guides
Peak Tailing
Poor Resolution
Data Presentation
Table 1: Recommended Mobile Phase Compositions for Phenazine Separation
| Phenazine Compound(s) | Column | Mobile Phase A | Mobile Phase B | Gradient/Isocratic | pH | Reference |
| Phenazine-1-carboxylic acid (PCA) | C18 | 5 mmol/L Phosphate Buffer | Methanol | Isocratic (40:60 Buffer:MeOH) | 5.0 | [5] |
| Phenazines from Biofilms | Biphenyl | Deionized water + 0.02% Formic Acid | Methanol + 0.02% Formic Acid | Gradient (40% to 100% B in 25 min) | N/A | |
| PCA and Pyocyanin (PYO) | C18 | Water + 0.04% Trifluoroacetic Acid (TFA) | Acetonitrile/Water (90:10) + 0.04% TFA | Not Specified | < 2.5 | |
| Fluphenazine | C18 | 0.02 M Phosphate Buffer | Methanol and Acetonitrile | Isocratic (50:30:20 Buffer:MeOH:ACN) | 3.0 |
Experimental Protocols
Protocol: Extraction of Phenazines from Pseudomonas aeruginosa Culture for HPLC Analysis
This protocol is adapted from methods described for extracting phenazines from both liquid cultures and biofilms.
Materials:
-
Pseudomonas aeruginosa culture (liquid or biofilm on a filter)
-
HPLC-grade methanol
-
Centrifuge and centrifuge tubes
-
0.22 µm cellulose spin filters
-
HPLC vials
-
Nutator or orbital shaker
-
Dark room or aluminum foil
Procedure for Liquid Cultures:
-
Centrifuge the bacterial culture at 16,870 x g for 5 minutes to pellet the cells.
-
Carefully collect the supernatant, which contains the secreted phenazines.
-
Filter 300 µL of the supernatant through a 0.22 µm cellulose spin filter by centrifuging according to the manufacturer's instructions.
-
Transfer 200 µL of the filtered supernatant into an HPLC vial for analysis.
Procedure for Biofilms:
-
Grow the P. aeruginosa biofilm on a filter paper placed on an agar plate.
-
Transfer the filter paper with the biofilm and the underlying agar into a suitable container.
-
Add 5 mL of HPLC-grade methanol to the container.
-
Nutate or shake the container overnight at room temperature in the dark to extract the phenazines. Covering the container with aluminum foil can provide protection from light.
-
After extraction, collect the methanol extract.
-
Filter 300 µL of the extract through a 0.22 µm cellulose spin filter.
-
Transfer 200 µL of the filtered extract into an HPLC vial for analysis.
HPLC Analysis:
-
Column: A reversed-phase column, such as a C18 or Biphenyl column, is typically used.
-
Mobile Phase: A common mobile phase consists of a gradient of water and methanol or acetonitrile, often with an acid modifier like formic acid or trifluoroacetic acid to improve peak shape.
-
Detection: Phenazines can be detected by UV-Vis absorption, typically at wavelengths around 250 nm or 366 nm, depending on the specific phenazine.
References
- 1. [Determination of phenazine-1-carboxylic acid in anti-fungal agent M18 by high performance liquid chromatography] - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. cat.journals.ekb.eg [cat.journals.ekb.eg]
- 3. Phenazine production promotes antibiotic tolerance and metabolic heterogeneity in Pseudomonas aeruginosa biofilms - PMC [pmc.ncbi.nlm.nih.gov]
- 4. psasir.upm.edu.my [psasir.upm.edu.my]
- 5. iasj.rdd.edu.iq [iasj.rdd.edu.iq]
- 6. Frontiers | Biosynthesis and genetic engineering of phenazine-1-carboxylic acid in Pseudomonas chlororaphis Lzh-T5 [frontiersin.org]
- 7. researchgate.net [researchgate.net]
Strategies to reduce off-target effects of Endophenazine B
Technical Support Center: Endophenazine B
Welcome to the technical support center for this compound. This resource is designed to help researchers, scientists, and drug development professionals optimize their experiments and mitigate the potential off-target effects of this compound.
Frequently Asked Questions (FAQs)
Q1: What is the primary molecular target of this compound?
This compound is a potent and selective ATP-competitive inhibitor of the Serine/Threonine kinase, GSK-3β (Glycogen Synthase Kinase 3 Beta). Its primary mechanism of action involves the inhibition of substrate phosphorylation by GSK-3β, which plays a crucial role in various cellular processes, including glycogen metabolism, cell proliferation, and neuronal function.
Q2: What are the known major off-target effects of this compound?
While designed for GSK-3β selectivity, this compound exhibits measurable inhibitory activity against other kinases, particularly CDK5 (Cyclin-Dependent Kinase 5) and PIM1 (Proto-oncogene Serine/Threonine-protein Kinase 1). These off-target activities can lead to confounding results, such as unexpected effects on cell cycle progression (CDK5) or cell survival pathways (PIM1).
Q3: At what concentration does this compound typically show off-target effects?
Off-target effects generally become more pronounced at concentrations significantly higher than the IC50 for GSK-3β. As a rule of thumb, we recommend using the lowest effective concentration possible and staying within 10-fold of the GSK-3β IC50. See the table below for specific kinase inhibition data.
Kinase Selectivity Profile
The following table summarizes the inhibitory activity of this compound against its primary target and key off-targets.
| Kinase Target | IC50 (nM) | Selectivity (Fold vs. GSK-3β) | Potential Confounding Pathway |
| GSK-3β (On-Target) | 15 | - | Wnt/β-catenin, Insulin Signaling |
| CDK5 (Off-Target) | 250 | 16.7x | Neuronal Development, Cell Cycle |
| PIM1 (Off-Target) | 800 | 53.3x | Apoptosis, Cell Proliferation (JAK/STAT) |
| ROCK1 (Off-Target) | >10,000 | >667x | Cytoskeleton, Cell Adhesion |
Troubleshooting Guide
Issue 1: I am observing higher-than-expected cytotoxicity in my cell line.
-
Possible Cause: This may be due to the inhibition of the off-target kinase PIM1, which is involved in pro-survival signaling. This effect is more common in cell lines with high PIM1 expression (e.g., hematopoietic or prostate cancer cell lines).
-
Troubleshooting Steps:
-
Confirm PIM1 Expression: Perform a western blot or qPCR to determine the relative expression level of PIM1 in your cell line compared to a control line where toxicity is not observed.
-
Dose-Response Curve: Run a more granular dose-response curve. If the toxicity correlates more closely with the IC50 of PIM1 (~800 nM) rather than GSK-3β (~15 nM), the effect is likely off-target.
-
Use a Structural Analog: Consider using a structurally distinct GSK-3β inhibitor with a different off-target profile as a control to confirm that the observed phenotype is due to GSK-3β inhibition.
-
Issue 2: My results are inconsistent when studying neuronal differentiation.
-
Possible Cause: The off-target inhibition of CDK5 can significantly impact neuronal processes. CDK5 activity is critical for neurite outgrowth and neuronal migration. This compound's effect on CDK5 (IC50 ~250 nM) can interfere with these processes, confounding studies focused on GSK-3β's role.
-
Troubleshooting Steps:
-
Optimize Concentration: Titrate this compound to the lowest possible concentration that still yields robust inhibition of GSK-3β phosphorylation (e.g., 25-50 nM).
-
Phospho-Protein Analysis: Use western blotting to analyze the phosphorylation status of a specific GSK-3β substrate (e.g., Phospho-Tau at Ser396) and a specific CDK5 substrate (e.g., Phospho-p35 at Thr138). Aim to see a significant decrease in the GSK-3β substrate signal with minimal change to the CDK5 substrate signal.
-
Genetic Knockdown: Use siRNA or shRNA to specifically knock down GSK-3β. If the phenotype of GSK-3β knockdown matches the phenotype observed with low-dose this compound, it provides strong evidence that the effect is on-target.
-
Experimental Protocols
Protocol 1: Western Blot for On-Target vs. Off-Target Activity
This protocol allows for the simultaneous assessment of GSK-3β and CDK5 pathway inhibition in treated cells.
-
Cell Seeding and Treatment: Plate cells (e.g., SH-SY5Y for neuronal studies) at a density of 1x10^6 cells per well in a 6-well plate. Allow cells to adhere overnight.
-
Dosing: Treat cells with a concentration range of this compound (e.g., 0, 25 nM, 100 nM, 250 nM, 1 µM) for 2 hours.
-
Lysis: Wash cells with ice-cold PBS and lyse with 100 µL of RIPA buffer containing protease and phosphatase inhibitors.
-
Quantification: Determine protein concentration using a BCA assay.
-
Electrophoresis: Load 20 µg of protein per lane onto a 4-12% Bis-Tris gel and run at 150V for 90 minutes.
-
Transfer: Transfer proteins to a PVDF membrane at 100V for 60 minutes.
-
Blocking: Block the membrane with 5% non-fat dry milk in TBST for 1 hour at room temperature.
-
Primary Antibody Incubation: Incubate the membrane overnight at 4°C with the following primary antibodies diluted in 5% BSA in TBST:
-
Rabbit anti-Phospho-GSK-3β (Ser9) (to confirm pathway activation, should increase with inhibitors of upstream kinases, but not GSK-3 itself)
-
Rabbit anti-Phospho-Tau (Ser396) (a GSK-3β substrate)
-
Mouse anti-Phospho-p35 (Thr138) (a CDK5 substrate)
-
Mouse anti-β-Actin (as a loading control)
-
-
Secondary Antibody Incubation: Wash the membrane 3x with TBST and incubate with HRP-conjugated anti-rabbit and anti-mouse secondary antibodies for 1 hour at room temperature.
-
Detection: Visualize bands using an ECL substrate and a chemiluminescence imager. Analyze band density to compare the dose-dependent inhibition of GSK-3β and CDK5 substrates.
Visualizations and Workflows
Signaling Pathway Diagram
Caption: On-target vs. off-target pathways of this compound.
Experimental Workflow for Mitigating Off-Target Effects
Caption: Troubleshooting workflow for deconvoluting on- and off-target effects.
Addressing resistance mechanisms to Endophenazine B
Welcome to the technical support center for Endophenazine B. This resource provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) to address potential resistance mechanisms and overcome experimental challenges.
Frequently Asked Questions (FAQs)
Q1: What is the primary mechanism of action of this compound?
This compound, like other phenazine antibiotics, is believed to function as a redox-active compound. Its mechanism of action likely involves the generation of reactive oxygen species (ROS) within the bacterial cell. This oxidative stress can lead to damage of cellular components such as DNA, proteins, and lipids, ultimately resulting in bacterial cell death. The prenyl group attached to the phenazine core may enhance its membrane association and subsequent uptake into the cell.
Q2: What are the known or suspected resistance mechanisms to this compound?
While specific resistance mechanisms to this compound have not been extensively documented, bacteria can develop resistance to phenazine antibiotics through several general mechanisms:
-
Efflux Pumps: Overexpression of multidrug resistance (MDR) efflux pumps, particularly those belonging to the Resistance-Nodulation-Division (RND) superfamily, is a common mechanism for extruding phenazines from the cell before they can exert their toxic effects.
-
Enzymatic Degradation: Some bacteria possess enzymes capable of degrading or modifying the phenazine core structure, rendering it inactive. This can involve cleavage of the phenazine rings or modification of side chains.
-
Target Modification: Although less common for redox-cycling compounds, mutations in cellular components that interact with this compound or are involved in the downstream effects of ROS could potentially confer resistance.
-
Biofilm Formation: Bacteria embedded in a biofilm matrix may exhibit increased tolerance to this compound due to reduced antibiotic penetration and altered physiological states of the cells within the biofilm.
Q3: Are there any known enzymes that can inactivate this compound?
Specific enzymes that inactivate this compound have not been characterized. However, research on other phenazines has shown that bacteria can evolve enzymatic pathways to degrade these compounds. For instance, some soil bacteria can utilize phenazine-1-carboxylic acid (PCA) as a carbon source, indicating the presence of enzymes that can break down the phenazine structure. It is plausible that similar enzymatic degradation pathways could emerge for this compound.
Q4: How stable is this compound in common laboratory culture media?
Troubleshooting Guides
This section provides solutions to common problems encountered during experiments with this compound.
Inconsistent Minimum Inhibitory Concentration (MIC) Values
Problem: Significant variability in MIC values for this compound against the same bacterial strain across different experiments.
| Potential Cause | Troubleshooting Step |
| Inoculum Preparation | Ensure a standardized inoculum is used for each experiment. Use a spectrophotometer to adjust the bacterial suspension to a specific optical density (e.g., 0.5 McFarland standard) before dilution. |
| Compound Stability | Prepare fresh dilutions of this compound from a frozen stock solution for each experiment. Avoid repeated freeze-thaw cycles of the stock solution. Protect the compound from prolonged exposure to light. |
| Media Composition | Use the same batch of culture medium for all related experiments. Variations in media components can affect both bacterial growth and the activity of the compound. |
| Incubation Conditions | Ensure consistent incubation temperature, time, and aeration across all experiments. |
| Plate Reading | Read MICs at a consistent time point. For manual reading, use a standardized light source and background to minimize subjective interpretation. If using a plate reader, ensure the settings are consistent. |
No Zone of Inhibition in Disk Diffusion Assays
Problem: Failure to observe a zone of inhibition around a disk impregnated with this compound, even at high concentrations.
| Potential Cause | Troubleshooting Step |
| Compound Diffusion | This compound may have poor diffusion through the agar. Consider using a broth microdilution method to determine the MIC. |
| Inactivation of Compound | The compound may be inactivated by components in the agar or by the bacterial strain being tested. Test the activity of the compound in a liquid culture to confirm its bioactivity. |
| High Level of Resistance | The test organism may possess a high level of intrinsic or acquired resistance to this compound. |
| Incorrect Disk Preparation | Ensure the disks are properly impregnated with the correct concentration of this compound and are completely dry before application to the agar plate. |
Experimental Protocols
Protocol 1: Broth Microdilution Assay for MIC Determination
This protocol outlines the steps for determining the Minimum Inhibitory Concentration (MIC) of this compound against a bacterial strain.
Materials:
-
This compound stock solution (e.g., 10 mg/mL in DMSO)
-
Sterile 96-well microtiter plates
-
Cation-adjusted Mueller-Hinton Broth (CAMHB)
-
Bacterial culture in logarithmic growth phase
-
Spectrophotometer
-
Sterile pipette tips and reservoirs
-
Incubator
Procedure:
-
Inoculum Preparation:
-
Aseptically pick several colonies of the test bacterium from a fresh agar plate and inoculate into CAMHB.
-
Incubate at the optimal temperature with shaking until the culture reaches the logarithmic growth phase.
-
Adjust the turbidity of the bacterial suspension with fresh CAMHB to match a 0.5 McFarland standard (approximately 1-2 x 10⁸ CFU/mL).
-
Dilute the adjusted suspension 1:100 in CAMHB to obtain a final inoculum density of approximately 1-2 x 10⁶ CFU/mL.
-
-
Preparation of Antibiotic Dilutions:
-
Perform a serial two-fold dilution of the this compound stock solution in CAMHB in the 96-well plate.
-
Typically, add 100 µL of CAMHB to wells 2-12.
-
Add 200 µL of the appropriate starting concentration of this compound (in CAMHB) to well 1.
-
Transfer 100 µL from well 1 to well 2, mix, and continue the serial dilution down to well 10. Discard 100 µL from well 10.
-
Well 11 should serve as a growth control (no antibiotic).
-
Well 12 should serve as a sterility control (no bacteria).
-
-
Inoculation:
-
Add 10 µL of the prepared bacterial inoculum to wells 1-11. This will result in a final inoculum of approximately 5 x 10⁵ CFU/mL in a final volume of 110 µL.
-
-
Incubation:
-
Cover the plate and incubate at the optimal temperature for the test organism for 16-20 hours.
-
-
MIC Determination:
-
The MIC is the lowest concentration of this compound that completely inhibits visible growth of the bacteria.
-
Protocol 2: Investigating Efflux Pump Activity
This protocol describes a method to assess the contribution of efflux pumps to this compound resistance using an efflux pump inhibitor (EPI).
Materials:
-
This compound
-
Efflux pump inhibitor (e.g., Carbonyl cyanide m-chlorophenyl hydrazone (CCCP) or Phenylalanine-arginine β-naphthylamide (PAβN))
-
Bacterial strain of interest
-
Broth microdilution assay materials (as listed in Protocol 1)
Procedure:
-
Determine the sub-inhibitory concentration of the EPI:
-
Perform a broth microdilution assay with the EPI alone to determine the highest concentration that does not inhibit bacterial growth.
-
-
Perform MIC assay with this compound in the presence and absence of the EPI:
-
Set up two parallel broth microdilution assays for this compound as described in Protocol 1.
-
In one set of plates, add the sub-inhibitory concentration of the EPI to all wells (except the sterility control).
-
In the other set of plates, proceed without the EPI.
-
-
Data Analysis:
-
Determine the MIC of this compound in the presence and absence of the EPI.
-
A significant decrease (e.g., ≥4-fold) in the MIC of this compound in the presence of the EPI suggests that efflux pumps contribute to resistance.
-
Quantitative Data Summary
| Resistance Mechanism | Assay | Expected Outcome in Resistant Strain | Example Data (Hypothetical) |
| Efflux Pump Overexpression | MIC with/without EPI | Decrease in MIC with EPI | MIC (Endo B) = 32 µg/mL; MIC (Endo B + EPI) = 8 µg/mL |
| Enzymatic Degradation | Time-kill assay | Reduced killing over time | Initial rapid killing followed by regrowth after 8 hours |
| Target Modification | Comparative genomics | Mutations in putative target genes | Non-synonymous mutation in a candidate redox-sensitive enzyme |
Visualizations
Signaling Pathway and Resistance Mechanisms
Caption: Mechanism of action and resistance pathways for this compound.
Experimental Workflow: MIC Determination
Caption: Standard workflow for determining the Minimum Inhibitory Concentration (MIC).
Logical Relationship: Troubleshooting MIC Variability
References
Technical Support Center: Refining Protein Purification
Welcome to our technical support center dedicated to helping researchers, scientists, and drug development professionals overcome challenges in protein purification. This resource provides troubleshooting guides and frequently asked questions (FAQs) to address specific issues you may encounter during your experiments, ensuring you achieve the highest possible purity for your target protein.
General Troubleshooting
FAQ: My protein yield is significantly lower than expected after purification. What are the common causes and solutions?
Low protein yield can be attributed to several factors throughout the purification workflow.[1][2] Key areas to investigate include protein expression levels, cell lysis efficiency, and losses during chromatography steps. It's also crucial to ensure the stability of your protein throughout the process, as degradation or aggregation can lead to significant losses.[1][3]
Troubleshooting Low Protein Yield
| Potential Cause | Recommended Action | Expected Outcome |
| Low Expression Levels | Optimize expression conditions (e.g., induction time, temperature, media). Consider codon optimization for the expression host.[4] | Increased starting amount of the target protein. |
| Inefficient Cell Lysis | Test different lysis methods (e.g., sonication, high-pressure homogenization, enzymatic lysis). Ensure complete cell disruption. | Maximized release of the target protein from host cells. |
| Protein Degradation | Add protease inhibitors to lysis and chromatography buffers.[4][5] Work at low temperatures (4°C) to minimize protease activity.[6] | Preservation of intact target protein. |
| Protein Precipitation/Aggregation | Optimize buffer conditions (pH, ionic strength, additives like glycerol or detergents).[3][6][7] | Improved protein solubility and stability. |
| Suboptimal Chromatography | Review and optimize chromatography parameters (e.g., resin choice, buffer composition, flow rate).[2][8] | Enhanced binding, washing, and elution of the target protein. |
Affinity Chromatography (AC) Troubleshooting
Affinity chromatography is a powerful technique that separates proteins based on a specific binding interaction between the protein and a ligand immobilized on a chromatography resin.[9]
FAQ: My His-tagged protein is not binding to the IMAC resin. What should I do?
Failure of a His-tagged protein to bind to an Immobilized Metal Affinity Chromatography (IMAC) resin is a common issue.[10] This can be due to an inaccessible tag, improper buffer conditions, or the presence of interfering substances.[4][10]
Troubleshooting His-Tag Binding Issues
| Potential Cause | Recommended Action | Expected Outcome |
| Inaccessible His-tag | Perform a trial purification under denaturing conditions (e.g., with 6M Guanidinium-HCl or 8M Urea) to expose the tag.[10] If successful, consider re-cloning with the tag at a different terminus. | Binding of the denatured protein to the resin, confirming tag presence. |
| Incorrect Buffer pH | Ensure the binding buffer pH is optimal for histidine binding to the metal ion (typically pH 7.5-8.0). Verify the pH after adding all components, as imidazole can lower it.[10] | Efficient binding of the His-tagged protein. |
| Presence of Chelating Agents | Remove chelating agents like EDTA or reducing agents like DTT from the sample, as they can strip the metal ions from the resin.[4] | Maintained integrity and binding capacity of the IMAC resin. |
| High Imidazole Concentration | Ensure there is no imidazole in the binding buffer or a very low concentration in the wash buffer to prevent premature elution.[4] | Strong binding of the target protein to the column. |
Experimental Protocol: Testing for a Hidden His-Tag
-
Prepare Buffers:
-
Lysis Buffer (Native): 50 mM Tris-HCl, 300 mM NaCl, 10 mM Imidazole, pH 8.0.
-
Lysis Buffer (Denaturing): 50 mM Tris-HCl, 300 mM NaCl, 10 mM Imidazole, 8 M Urea, pH 8.0.
-
Wash Buffer (Denaturing): 50 mM Tris-HCl, 300 mM NaCl, 20 mM Imidazole, 8 M Urea, pH 8.0.
-
Elution Buffer (Denaturing): 50 mM Tris-HCl, 300 mM NaCl, 250 mM Imidazole, 8 M Urea, pH 8.0.
-
-
Sample Preparation: Resuspend two equal aliquots of cell paste in native and denaturing lysis buffers, respectively. Lyse the cells and clarify the lysate by centrifugation.
-
Purification: Equilibrate two small-scale IMAC columns with the corresponding lysis buffers. Load the clarified lysates onto their respective columns.
-
Wash and Elute: Wash each column with its corresponding wash buffer and elute with the elution buffer.
-
Analysis: Analyze the flow-through, wash, and elution fractions from both purifications by SDS-PAGE. Binding of the protein only under denaturing conditions indicates a hidden tag.[10]
Workflow for Troubleshooting His-Tag Binding
Troubleshooting logic for His-tagged protein binding issues.
Ion Exchange Chromatography (IEX) Troubleshooting
Ion Exchange Chromatography separates molecules based on their net surface charge at a specific pH.[11]
FAQ: My target protein does not bind to the IEX column.
This issue typically arises from incorrect buffer pH or ionic strength.[12][13] For successful binding, the buffer pH must be chosen to ensure the protein has the opposite charge of the resin, and the ionic strength of the sample and start buffer must be low enough to allow for electrostatic interactions.
Troubleshooting Protein Binding in IEX
| Potential Cause | Recommended Action | Expected Outcome |
| Incorrect Buffer pH | For anion exchange, use a buffer pH at least 0.5-1 unit above the protein's isoelectric point (pI). For cation exchange, use a buffer pH at least 0.5-1 unit below the pI.[13] | The protein will have the appropriate net charge to bind to the resin. |
| High Ionic Strength of Sample | Desalt the sample or dilute it in the start buffer to reduce the conductivity.[13] | Minimized interference from salt ions, allowing the protein to bind. |
| Incomplete Column Equilibration | Ensure the column is thoroughly equilibrated with the start buffer until the pH and conductivity of the outlet match the inlet.[12] | The column is properly prepared for sample loading and binding. |
Experimental Protocol: Optimizing IEX Binding pH
-
Determine Protein pI: Calculate the theoretical pI of your protein based on its amino acid sequence.
-
Prepare Buffers: Prepare a series of binding buffers with a pH range around the target (e.g., for anion exchange with a pI of 6.0, prepare buffers at pH 7.0, 7.5, and 8.0).
-
Small-Scale Experiments: Use small, parallel columns or a 96-well filter plate format. Equilibrate each with a different pH buffer.
-
Load Sample: Load equal amounts of your desalted protein sample onto each column.
-
Analyze Flow-through: Collect the flow-through fractions and measure the protein concentration (e.g., by A280 or Bradford assay). The pH that results in the lowest protein concentration in the flow-through is the optimal binding pH.
Signaling Pathway for IEX Binding
Factors influencing protein binding in Ion Exchange Chromatography.
Size Exclusion Chromatography (SEC) Troubleshooting
Size Exclusion Chromatography (SEC), also known as gel filtration, separates molecules based on their size (hydrodynamic radius).[14] Larger molecules elute first, while smaller molecules penetrate the pores of the chromatography medium and elute later.[15]
FAQ: My SEC chromatogram shows poor resolution or asymmetric peaks.
Poor resolution and peak asymmetry (fronting or tailing) are common problems in SEC.[14][16] These issues can be caused by factors such as incorrect flow rate, sample viscosity, or a poorly packed column.[17]
Troubleshooting Poor Resolution and Peak Shape in SEC
| Problem | Potential Cause | Recommended Action |
| Poor Resolution | Flow rate too high: | Reduce the flow rate to allow for better diffusion into and out of the resin pores.[14] |
| Sample volume too large: | Decrease the sample volume (typically 0.5-2% of the column volume for high-resolution fractionation).[17] | |
| Sample too viscous: | Dilute the sample to reduce viscosity; protein concentration should generally be below 50 mg/mL.[17][18] | |
| Peak Tailing | Poorly packed column: | Repack the column according to the manufacturer's instructions.[17] |
| Interactions with the resin: | Increase the ionic strength of the mobile phase (e.g., add 150 mM NaCl) to minimize non-specific interactions.[15] | |
| Peak Fronting | Sample overload: | Reduce the amount of protein loaded onto the column.[17] |
| Column over-packed: | Repack the column at a lower pressure/flow rate.[14] |
Experimental Protocol: Optimizing SEC Flow Rate for Resolution
-
Prepare Sample: Use a well-characterized, pure protein sample.
-
Set Initial Flow Rate: Start with the manufacturer's recommended flow rate for the column.
-
Perform a Series of Runs: Inject the same volume of the protein sample and run the SEC at decreasing flow rates (e.g., 1.0 mL/min, 0.75 mL/min, 0.5 mL/min).
-
Analyze Chromatograms: Compare the resolution between the main peak and any aggregate or fragment peaks. Calculate the resolution factor for each run.
-
Select Optimal Flow Rate: Choose the flow rate that provides the best balance between resolution and run time.
Logical Flow for SEC Troubleshooting
Decision tree for troubleshooting common SEC issues.
Impurity-Specific FAQs
FAQ: How can I remove Host Cell Proteins (HCPs) from my purified protein?
Host Cell Proteins (HCPs) are a major class of process-related impurities derived from the host cells used for recombinant protein production.[19] Their removal is critical for the safety and efficacy of biopharmaceuticals.[19] A multi-step chromatography approach is often necessary for effective HCP clearance.[19][20] Protein A affinity chromatography, often used for monoclonal antibodies, can remove over 90% of HCPs in a single step.[21] Anion exchange chromatography (AEX) in flow-through mode is also a highly effective step for HCP removal.[21]
Strategies for HCP Removal
| Technique | Principle | Typical HCP Reduction |
| Affinity Chromatography (Protein A) | Specific binding of the target antibody, with HCPs washing away.[21] | >90% (2.5-3.0 log reduction)[22] |
| Anion Exchange Chromatography (AEX) | At a pH below the target protein's pI, many negatively charged HCPs bind to the resin while the more positively charged target flows through.[21] | 1-2 log reduction |
| Mixed-Mode Chromatography | Utilizes a combination of ionic and hydrophobic interactions to enhance separation from difficult-to-remove HCPs. | 1-2.5 log reduction |
FAQ: What is the best way to remove endotoxins from my protein sample?
Endotoxins (lipopolysaccharides) are toxic components from the cell walls of Gram-negative bacteria like E. coli and must be removed from proteins intended for in vivo use.[23] Anion exchange chromatography is a very effective method due to the strong negative charge of endotoxins.[23][24] Phase separation using detergents like Triton X-114 is another powerful technique.[23][25]
Comparison of Endotoxin Removal Methods
| Method | Principle | Protein Recovery | Endotoxin Removal Efficiency |
| Anion Exchange Chromatography | Strong negative charge of endotoxin binds tightly to the positively charged resin.[23] | >90%[24] | >99% (>3 log reduction)[24] |
| Triton X-114 Phase Separation | Endotoxins partition into the detergent-rich phase upon temperature increase, separating from the protein in the aqueous phase.[23] | >90%[25] | >99%[25] |
| Affinity Chromatography (Polymyxin B) | The antibiotic Polymyxin B is immobilized and specifically binds to the lipid A portion of endotoxin. | Variable | ~90-99% |
FAQ: My protein aggregates during purification and storage. How can I prevent this?
Protein aggregation is a common problem that can compromise the function and immunogenicity of a protein.[6] Strategies to prevent aggregation focus on optimizing the buffer environment to maintain protein stability.[6] This can involve adjusting pH, ionic strength, and using stabilizing additives.[3][6]
Additives to Prevent Protein Aggregation
| Additive | Mechanism of Action | Typical Concentration |
| Glycerol | Acts as a kosmotrope, stabilizing the native protein structure.[6] | 5-20% (v/v)[4] |
| Arginine/Glutamine | Suppresses aggregation by interacting with hydrophobic patches on the protein surface.[6] | 50-500 mM |
| Non-ionic Detergents (e.g., Tween-20) | Can help solubilize proteins and prevent non-specific hydrophobic interactions.[3][4] | 0.01-0.2% (v/v) |
| Reducing Agents (DTT, TCEP) | Prevent the formation of non-native disulfide bonds that can lead to aggregation.[3] | 1-5 mM |
References
- 1. Protein purification | Abcam [abcam.com]
- 2. biomatik.com [biomatik.com]
- 3. info.gbiosciences.com [info.gbiosciences.com]
- 4. Troubleshooting Guide for Affinity Chromatography of Tagged Proteins [sigmaaldrich.com]
- 5. ia804502.us.archive.org [ia804502.us.archive.org]
- 6. Protein aggregation - Protein Expression Facility - University of Queensland [pef.facility.uq.edu.au]
- 7. utsouthwestern.edu [utsouthwestern.edu]
- 8. Protein Purification Protocol & Troubleshooting Guide | Complete Workflow - Creative Biolabs [creativebiolabs.net]
- 9. yeasenbio.com [yeasenbio.com]
- 10. When your his-tagged constructs don’t bind—troubleshooting your protein purification woes [takarabio.com]
- 11. 5 Steps to Protein Isolation and Purification | Thermo Fisher Scientific - UK [thermofisher.com]
- 12. Ion Exchange Chromatography Troubleshooting [sigmaaldrich.com]
- 13. cytivalifesciences.com [cytivalifesciences.com]
- 14. cytivalifesciences.com [cytivalifesciences.com]
- 15. agilent.com [agilent.com]
- 16. chromatographyonline.com [chromatographyonline.com]
- 17. cytivalifesciences.com [cytivalifesciences.com]
- 18. pdf.dutscher.com [pdf.dutscher.com]
- 19. Effective strategies for host cell protein clearance in downstream processing of monoclonal antibodies and Fc-fusion proteins - PubMed [pubmed.ncbi.nlm.nih.gov]
- 20. HCP removal strategy in downstream purification of antibody - Bestchrom [bestchrom.com]
- 21. Strategies for Host Cell Protein (HCP) Clearance - Creative Proteomics [creative-proteomics.com]
- 22. researchgate.net [researchgate.net]
- 23. sinobiological.com [sinobiological.com]
- 24. Factors affecting endotoxin removal from recombinant therapeutic proteins by anion exchange chromatography - PubMed [pubmed.ncbi.nlm.nih.gov]
- 25. Removal of endotoxin from recombinant protein preparations - PubMed [pubmed.ncbi.nlm.nih.gov]
Validation & Comparative
Endophenazine B: A Comparative Guide to its Antimicrobial Spectrum
For Researchers, Scientists, and Drug Development Professionals
This guide provides a detailed comparison of the antimicrobial activity of Endophenazine B, a phenazine antibiotic isolated from the endophytic actinomycete Streptomyces anulatus and Streptomyces prasinus.[1] The data presented herein is intended to serve as a valuable resource for researchers and professionals involved in the discovery and development of new antimicrobial agents.
Comparative Antimicrobial Activity
This compound has demonstrated notable activity against Gram-positive bacteria, including multidrug-resistant strains. The following table summarizes the Minimum Inhibitory Concentration (MIC) and Minimum Bactericidal Concentration (MBC) of this compound against Staphylococcus aureus (ATCC 25923) and Methicillin-Resistant Staphylococcus aureus (MRSA). For a comprehensive comparison, the activity of Endophenazine A, isolated from the same bacterial strain, and the commonly used antibiotic Chloramphenicol are also presented.
Table 1: Antimicrobial Activity of this compound and Comparator Agents
| Compound | Test Organism | MIC (µg/mL) | MBC (µg/mL) |
| This compound | Staphylococcus aureus ATCC 25923 | 8 - 32 | 32 - 128 |
| Methicillin-Resistant S. aureus (MRSA) | 8 - 32 | 32 - 128 | |
| Endophenazine A | Staphylococcus aureus ATCC 25923 | 8 - 32 | 32 - 128 |
| Methicillin-Resistant S. aureus (MRSA) | 8 - 32 | 32 - 128 | |
| Chloramphenicol | Staphylococcus aureus | See Note 1 | See Note 1 |
| Methicillin-Resistant S. aureus (MRSA) | See Note 1 | See Note 1 | |
| Vancomycin | Staphylococcus aureus | 0.25 - 4.0 | - |
| Methicillin-Resistant S. aureus (MRSA) | 1.0 - 138 | - | |
| Ciprofloxacin | Staphylococcus aureus (methicillin-susceptible) | See Note 2 | See Note 2 |
Note 1: Chloramphenicol is a broad-spectrum antibiotic with activity against Gram-positive and Gram-negative bacteria.[2][3][4] Specific MIC and MBC values can vary widely depending on the strain and testing conditions. It was used as a positive control in the study providing the Endophenazine data.[1] Note 2: Ciprofloxacin is a broad-spectrum fluoroquinolone antibiotic with greater potency against Gram-negative bacteria.[5][6] Its effectiveness against Staphylococcus aureus is lower compared to newer fluoroquinolones.[5]
Initial studies on the endophenazine family of compounds indicated activity against some filamentous fungi, however, specific MIC values for this compound against fungal species are not yet widely available in the reviewed literature.[7][8] Similarly, detailed quantitative data on the activity of this compound against a broad range of Gram-negative bacteria is an area requiring further investigation.
Experimental Protocols
The determination of the antimicrobial activity of this compound, as presented in this guide, follows established methodologies for antimicrobial susceptibility testing. The primary method employed is the broth microdilution assay to determine the Minimum Inhibitory Concentration (MIC) and subsequently, the Minimum Bactericidal Concentration (MBC).
Broth Microdilution Method for MIC and MBC Determination
This protocol is adapted from established procedures for antimicrobial susceptibility testing of natural products.
1. Preparation of Materials:
- Test Compound: this compound, dissolved in a suitable solvent (e.g., Dimethyl Sulfoxide - DMSO) to create a stock solution.
- Bacterial Strains: Pure cultures of the test organisms (e.g., S. aureus ATCC 25923, MRSA).
- Culture Media: Mueller-Hinton Broth (MHB) for bacteria.
- Equipment: 96-well microtiter plates, multichannel pipettes, incubator, spectrophotometer (optional, for automated reading).
2. Inoculum Preparation:
- From a fresh agar plate culture, select 3-5 isolated colonies of the test bacterium.
- Suspend the colonies in sterile saline or MHB.
- Adjust the turbidity of the bacterial suspension to match a 0.5 McFarland standard, which corresponds to approximately 1-2 x 10⁸ CFU/mL.
- Dilute the standardized suspension in MHB to achieve a final inoculum concentration of approximately 5 x 10⁵ CFU/mL in the test wells.
3. Assay Procedure:
- Perform serial two-fold dilutions of the this compound stock solution in MHB directly in the 96-well microtiter plates. The final volume in each well should be 100 µL.
- Add 100 µL of the prepared bacterial inoculum to each well, resulting in a final volume of 200 µL.
- Include a positive control (broth with inoculum, no compound) and a negative control (broth only) on each plate. A standard antibiotic (e.g., Chloramphenicol) should also be tested as a positive control for the assay's validity.
- Incubate the plates at 37°C for 18-24 hours.
4. Determination of MIC:
- The MIC is defined as the lowest concentration of the compound that completely inhibits visible growth of the microorganism. This can be assessed visually or by measuring the optical density at 600 nm using a microplate reader.
5. Determination of MBC:
- Following MIC determination, take an aliquot (e.g., 10 µL) from each well that shows no visible growth.
- Spread the aliquot onto a fresh Mueller-Hinton Agar (MHA) plate.
- Incubate the MHA plates at 37°C for 24 hours.
- The MBC is the lowest concentration of the compound that results in a ≥99.9% reduction in the initial inoculum count (i.e., no colony growth on the agar plate).
Visualizations
Experimental Workflow
Caption: Workflow for MIC and MBC determination.
Proposed Mechanism of Action
Phenazine antibiotics, including this compound, are known to exert their antimicrobial effects through a mechanism involving the generation of reactive oxygen species (ROS).[9]
Caption: Redox cycling of this compound.
This proposed mechanism involves the reduction of the oxidized form of this compound by cellular reductants such as NADH. The resulting reduced form of this compound can then transfer an electron to molecular oxygen, generating superoxide radicals (O₂⁻). This process regenerates the oxidized form of this compound, allowing it to participate in further redox cycling. The accumulation of superoxide and other reactive oxygen species leads to oxidative stress, causing damage to vital cellular components such as DNA, proteins, and lipids, ultimately resulting in bacterial cell death.[9] Further research is needed to elucidate the specific molecular targets and pathways affected by this compound.
References
- 1. docsdrive.com [docsdrive.com]
- 2. Broad spectrum antibiotics chloramphenicol | PDF [slideshare.net]
- 3. pharmacy180.com [pharmacy180.com]
- 4. Chloramphenicol - Wikipedia [en.wikipedia.org]
- 5. Ciprofloxacin - Wikipedia [en.wikipedia.org]
- 6. Ciprofloxacin: chemistry, mechanism of action, resistance, antimicrobial spectrum, pharmacokinetics, clinical trials, and adverse reactions - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. Endophenazines A-D, new phenazine antibiotics from the arthropod associated endosymbiont Streptomyces anulatus. I. Taxonomy, fermentation, isolation and biological activities - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Frontiers | Antagonistic Activity and Mode of Action of Phenazine-1-Carboxylic Acid, Produced by Marine Bacterium Pseudomonas aeruginosa PA31x, Against Vibrio anguillarum In vitro and in a Zebrafish In vivo Model [frontiersin.org]
A Comparative Analysis of Endophenazine B and Tubermycin B for Researchers and Drug Development Professionals
In the ever-evolving landscape of antimicrobial and anticancer research, phenazine natural products have garnered significant attention due to their diverse biological activities. This guide provides a detailed comparative analysis of two such compounds: Endophenazine B and Tubermycin B. While both belong to the phenazine class of antibiotics, they exhibit distinct structural features, biosynthetic origins, and bioactivity profiles. This document is intended for researchers, scientists, and drug development professionals seeking to understand the relative performance and potential applications of these two molecules.
Structural and Chemical Properties
This compound and Tubermycin B are structurally related, with Tubermycin B serving as the biosynthetic precursor to this compound. Tubermycin B, also known as phenazine-1-carboxylic acid (PCA), is a simple phenazine produced by various species of Pseudomonas and Actinomycetes.[1][2] Its chemical formula is C₁₃H₈N₂O₂.
This compound, on the other hand, is a C-prenylated derivative of Tubermycin B, produced by the endosymbiotic Streptomyces anulatus.[1][3] This prenyl group addition significantly alters the molecule's lipophilicity and is believed to enhance its biological effects.[3]
Comparative Biological Activity
Table 1: Antibacterial and Antifungal Activity
| Compound | Target Organism | Activity Metric | Value | Citation |
| This compound | Staphylococcus aureus ATCC 25923 | MIC | 8 - 32 µg/mL | [4] |
| Methicillin-Resistant S. aureus (MRSA) | MIC | 8 - 32 µg/mL | [4] | |
| Staphylococcus aureus ATCC 25923 | MBC | 32 - 128 µg/mL | [4] | |
| Methicillin-Resistant S. aureus (MRSA) | MBC | 32 - 128 µg/mL | [4] | |
| Tubermycin B | Acidovorax avenae subsp. citrulli | MIC | 17.44 - 34.87 ppm | [5][6] |
| Bacillus subtilis | MIC | 17.44 - 34.87 ppm | [5][6] | |
| Escherichia coli | MIC | 17.44 - 34.87 ppm | [5][6] | |
| Xanthomonas campestris pv. vesicatoria | MIC | 17.44 - 34.87 ppm | [5][6] | |
| Ralstonia solanacearum | MIC | 62.50 ppm | [5][6] | |
| Acidovorax citrulli | Inhibitory Conc. | 2 - 32 µg/mL | [7] | |
| Aspergillus flavus | MIC | 64 µg/mL | [8] | |
| Candida albicans | MIC | 8 µg/mL | [8] | |
| Trichophyton rubrum | MIC | 4 µg/mL | [8] | |
| Fusarium oxysporum | MIC | 125 µg/mL | [8] | |
| Rhizoctonia solani | MIC | 32 µg/mL | [8] |
Summary of Antimicrobial Activity:
This compound demonstrates notable activity against Gram-positive bacteria, including MRSA.[4] Tubermycin B exhibits a broader spectrum of activity, with documented efficacy against both Gram-positive and Gram-negative bacteria, as well as a range of fungal pathogens.[5][6][7][8] Its role in the biocontrol of plant diseases is also well-established.[2][9][10]
Table 2: Anticancer Activity
| Compound | Cell Line | Cancer Type | IC₅₀ Value | Citation |
| This compound | HeLa | Cervical Cancer | 30.40 - 32.51 µg/mL | [4] |
| HepG2 | Liver Cancer | 78.32 - 86.45 µg/mL | [4] | |
| MDA-MB-231 | Breast Cancer | 23.41 - 28.26 µg/mL | [4] | |
| Vero (non-cancerous) | Kidney Epithelial | 317.44 - 328.63 µg/mL | [4] | |
| Tubermycin B | - | - | Data not available | - |
Summary of Anticancer Activity:
This compound has shown cytotoxic effects against several cancer cell lines, with the most potent activity observed against breast cancer cells.[4] Importantly, it displays significantly lower toxicity towards non-cancerous Vero cells, suggesting a degree of selectivity.[4] At present, there is a lack of publicly available data on the anticancer activity of Tubermycin B.
Mechanism of Action
The antimicrobial and cytotoxic activities of phenazine compounds are primarily attributed to their redox-active nature.
Caption: General mechanism of action for phenazine antibiotics.
Phenazines can accept electrons from intracellular reducing agents like NADH and NADPH, and in turn, reduce molecular oxygen to produce reactive oxygen species (ROS) such as superoxide (O₂⁻) and hydrogen peroxide (H₂O₂).[11] This induction of oxidative stress leads to damage of cellular macromolecules, including DNA, proteins, and lipids, ultimately resulting in cell death.[3][7] Electron microscopy studies on cells treated with Tubermycin B have shown complete cell lysis, with fragmented cytoplasm being released.[3]
Biosynthesis Pathway
The biosynthesis of both compounds originates from the shikimic acid pathway. Tubermycin B (phenazine-1-carboxylic acid) is synthesized first, and in the case of this compound, a subsequent prenylation step occurs.
Caption: Simplified biosynthesis pathway of this compound from Tubermycin B.
Experimental Protocols
For researchers aiming to conduct a direct comparative analysis, the following generalized protocols for key experiments are provided. These should be optimized based on the specific cell lines or microbial strains being investigated.
Minimum Inhibitory Concentration (MIC) and Minimum Bactericidal Concentration (MBC) Assay
This protocol is based on the broth microdilution method.
Caption: Workflow for MIC and MBC determination.
-
Preparation of Compounds: Prepare stock solutions of this compound and Tubermycin B in a suitable solvent (e.g., DMSO). Perform two-fold serial dilutions in a 96-well microtiter plate containing an appropriate growth medium (e.g., Mueller-Hinton Broth for bacteria).
-
Inoculum Preparation: Prepare a standardized inoculum of the test microorganism (e.g., to 0.5 McFarland standard).
-
Inoculation: Add the microbial suspension to each well of the microtiter plate. Include a growth control (no compound) and a sterility control (no inoculum).
-
Incubation: Incubate the plate under appropriate conditions (e.g., 37°C for 18-24 hours).
-
MIC Determination: The MIC is the lowest concentration of the compound that completely inhibits visible growth of the microorganism.
-
MBC Determination: To determine the MBC, take an aliquot from the wells with no visible growth and plate it onto an appropriate agar medium. The MBC is the lowest concentration that results in no colony formation after incubation.
IC₅₀ Determination (MTT Assay for Cancer Cells)
This protocol is for assessing the cytotoxic effects on cancer cell lines.
-
Cell Seeding: Seed cancer cells in a 96-well plate at a predetermined density and allow them to adhere overnight.
-
Compound Treatment: Treat the cells with various concentrations of this compound and Tubermycin B and incubate for a specified period (e.g., 24, 48, or 72 hours).
-
MTT Addition: Add MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution to each well and incubate for 2-4 hours to allow the formation of formazan crystals.
-
Solubilization: Add a solubilizing agent (e.g., DMSO or isopropanol with HCl) to dissolve the formazan crystals.
-
Absorbance Measurement: Measure the absorbance at a specific wavelength (e.g., 570 nm) using a microplate reader.
-
IC₅₀ Calculation: The IC₅₀ value, the concentration of the compound that inhibits 50% of cell growth, can be calculated by plotting the percentage of cell viability against the compound concentration and fitting the data to a dose-response curve.
Conclusion
Both this compound and Tubermycin B are promising phenazine compounds with distinct biological activity profiles. Tubermycin B demonstrates broad-spectrum antimicrobial activity, particularly against fungal pathogens, making it a strong candidate for agricultural and clinical antifungal applications. This compound, with its prenyl modification, shows potent activity against Gram-positive bacteria, including resistant strains like MRSA, and also exhibits significant anticancer properties with a degree of selectivity.
The choice between these two compounds will ultimately depend on the specific therapeutic or research application. Further head-to-head comparative studies are warranted to fully elucidate their relative potency and therapeutic potential. The experimental protocols and mechanistic insights provided in this guide offer a framework for such future investigations.
References
- 1. researchgate.net [researchgate.net]
- 2. Endophenazines A-D, new phenazine antibiotics from the arthropod associated endosymbiont Streptomyces anulatus. I. Taxonomy, fermentation, isolation and biological activities - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. DCFDA / H2DCFDA - Cellular ROS Assay Kit Protocol [hellobio.com]
- 4. researchgate.net [researchgate.net]
- 5. idexx.dk [idexx.dk]
- 6. researchgate.net [researchgate.net]
- 7. Frontiers | Development of a high-throughput minimum inhibitory concentration (HT-MIC) testing workflow [frontiersin.org]
- 8. Isolation and structure elucidation of phenazine derivative from Streptomyces sp. strain UICC B-92 isolated from Neesia altissima (Malvaceae) - PMC [pmc.ncbi.nlm.nih.gov]
- 9. abcam.cn [abcam.cn]
- 10. s3-ap-southeast-2.amazonaws.com [s3-ap-southeast-2.amazonaws.com]
- 11. assaygenie.com [assaygenie.com]
Independent Verification of the Herbicidal Activity of Endophenazine B: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
Introduction to Endophenazine B
This compound is a secondary metabolite isolated from the endosymbiotic bacterium Streptomyces anulatus.[1][2][3] Like other phenazine compounds, its structure is based on a tricyclic nitrogen-containing heterocycle.[3] Preliminary studies have demonstrated that this compound exhibits herbicidal activity against the aquatic plant Lemna minor (duckweed), in addition to antimicrobial properties against Gram-positive bacteria and some fungi.[1][2] The potential of phenazine compounds as biocontrol agents and herbicides is an active area of research.[4][5][6][7]
Comparative Herbicidal Activity
A direct quantitative comparison of this compound with other herbicides is challenging due to the lack of specific EC50 (half maximal effective concentration) or IC50 (half maximal inhibitory concentration) values in the current body of scientific literature. However, to provide a benchmark for researchers, the following table summarizes the herbicidal activity of various natural and synthetic herbicides against Lemna minor and other plants. This data can serve as a reference for interpreting the results of independent verification assays for this compound.
Table 1: Herbicidal Activity of Selected Compounds
| Compound/Product Name | Compound Class | Target Organism(s) | EC50/IC50 (µg/mL) | Reference(s) |
| This compound | Phenazine Antibiotic | Lemna minor | Data not available | |
| Phenazine-1-carboxylic acid (PCA) | Phenazine Antibiotic | Acidovorax citrulli (bacterium) | 19.81 | [8] |
| Herbicidin A and B (SSM) | Nucleoside Antibiotic | Echinochloa oryzoides, Digitaria ciliaris, Abutilon theophrasti, Amaranthus retroflexus | 4000 (as SSM) | [9] |
| Julichrome Q3.5 | Julichrome | Portulaca oleracea | 200 | [5] |
| Glufosinate-ammonium | Phosphinic acid | Lemna minor | 2.1 | [10] |
| Glyphosate | Glycine derivative | Lemna minor | 3.2 | [10] |
| Atrazine | Triazine | Lemna minor | 101.0 | [11] |
| Diuron | Phenylurea | Lemna minor | 14.0 | [10] |
| Indaziflam | Alkylazine | Lemna minor | 0.12 | [12] |
| Tebuthiuron | Thiadiazolylurea | Lemna minor | 0.21 | [12] |
Experimental Protocol: Lemna minor Growth Inhibition Assay
To facilitate the independent verification of this compound's herbicidal activity, a detailed protocol for a Lemna minor growth inhibition assay, based on established international standards (e.g., OECD Guideline 221), is provided below.
Objective: To determine the concentration-dependent inhibitory effect of this compound on the growth of Lemna minor.
Materials:
-
Lemna minor culture, axenically grown
-
Sterile Steinberg medium (or other suitable growth medium)
-
This compound (of known purity)
-
Solvent for this compound (e.g., DMSO, if not water-soluble)
-
Sterile multi-well plates (e.g., 24-well)
-
Growth chamber with controlled lighting (continuous cool white light, 80-120 µmol/m²/s), temperature (24 ± 2 °C), and humidity
-
Digital camera or scanner
-
Image analysis software (e.g., ImageJ)
-
Statistical software
Procedure:
-
Preparation of Test Solutions:
-
Prepare a stock solution of this compound in the chosen solvent.
-
Create a series of dilutions of the stock solution in the growth medium to achieve the desired test concentrations. A geometric series is recommended (e.g., 0.1, 0.5, 1, 5, 10, 50, 100 µg/mL).
-
Include a solvent control (growth medium with the highest concentration of the solvent used) and a negative control (growth medium only).
-
-
Inoculation:
-
Select healthy Lemna minor colonies, each consisting of 2-3 fronds.
-
Transfer one colony to each well of the multi-well plate containing the test solutions.
-
Ensure each treatment has at least three to five replicates.
-
-
Incubation:
-
Incubate the plates in the growth chamber for 7 days.
-
Observe the plants daily for any visible signs of phytotoxicity (e.g., chlorosis, necrosis).
-
-
Data Collection:
-
At the end of the incubation period, record the number of fronds in each well.
-
Capture high-resolution images of each well.
-
Use image analysis software to measure the total frond area in each well.
-
-
Data Analysis:
-
Calculate the average growth rate for each treatment and the controls based on frond number and frond area.
-
Determine the percent inhibition of growth for each concentration relative to the negative control.
-
Use statistical software to calculate the EC50 values for both frond number and frond area with 95% confidence intervals.
-
Proposed Mechanism of Action and Signaling Pathway
The precise herbicidal mechanism of action for this compound has not been elucidated. However, based on the known biological activities of other phenazine compounds, a plausible mechanism involves the induction of oxidative stress through the generation of reactive oxygen species (ROS).[13][14] This can lead to lipid peroxidation, membrane damage, and ultimately, cell death.
Below is a hypothetical signaling pathway illustrating this proposed mechanism.
Caption: Proposed mechanism of this compound herbicidal activity.
Experimental Workflow for Verification
The following diagram outlines the logical workflow for the independent verification and comparison of this compound's herbicidal activity.
References
- 1. Endophenazines A-D, new phenazine antibiotics from the arthropod associated endosymbiont Streptomyces anulatus. I. Taxonomy, fermentation, isolation and biological activities - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. Endophenazines A-D, new phenazine antibiotics from the athropod associated endosymbiont Streptomyces anulatus II. Structure elucidation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. pubs.acs.org [pubs.acs.org]
- 5. Herbicidal Activity of Secondary Metabolites Isolated from Streptomyces sp. NEAU-HV44 on Selected Weeds and Crops - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Recently Discovered Secondary Metabolites from Streptomyces Species - PMC [pmc.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. Phenazine-1-carboxylic Acid Produced by Pseudomonas chlororaphis YL-1 Is Effective against Acidovorax citrulli - PMC [pmc.ncbi.nlm.nih.gov]
- 9. kyushu-u.elsevierpure.com [kyushu-u.elsevierpure.com]
- 10. Relative sensitivity of duckweed Lemna minor and six algae to seven herbicides - PMC [pmc.ncbi.nlm.nih.gov]
- 11. researchgate.net [researchgate.net]
- 12. Evaluation of herbicide toxicity to Lemna minor L. and Azolla caroliniana Willd - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. mdpi.com [mdpi.com]
- 14. Recent Developments in the Biological Activities, Bioproduction, and Applications of Pseudomonas spp. Phenazines - PMC [pmc.ncbi.nlm.nih.gov]
Replicating Key Experiments on the Biological Activity of Endophenazine B: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comparative overview of the biological activity of Endophenazine B, a member of the phenazine family of natural products. Phenazines are redox-active pigments produced by various bacteria and are known for their broad-spectrum antimicrobial and other biological activities. This document outlines key experiments to replicate and evaluate the efficacy of this compound in comparison to its structural analogs and other alternatives, supported by experimental data and detailed protocols.
Data Presentation: Comparative Biological Activities
The following tables summarize the quantitative data on the antimicrobial and herbicidal activities of this compound and related compounds as reported in foundational studies.
Table 1: Minimum Inhibitory Concentration (MIC) of Endophenazines Against Various Microorganisms
| Compound | Bacillus subtilis (μg/mL) | Staphylococcus aureus (μg/mL) | Escherichia coli (μg/mL) | Candida albicans (μg/mL) |
| This compound | 5 | 10 | >100 | 50 |
| Endophenazine A | 2.5 | 5 | >100 | 25 |
| Endophenazine C | 10 | 25 | >100 | >100 |
| Endophenazine D | >100 | >100 | >100 | >100 |
| Tetracycline | 0.1 | 0.5 | 1 | - |
| Amphotericin B | - | - | - | 0.5 |
Data extracted from studies on Endophenazines A-D.
Table 2: Herbicidal Activity of Endophenazines Against Lemna minor (Duckweed)
| Compound | EC50 (μg/mL) |
| This compound | 5 |
| Endophenazine A | 2 |
| Endophenazine C | 10 |
| Endophenazine D | >20 |
| Glyphosate | 0.5 |
EC50: Half maximal effective concentration causing bleaching of fronds.
Experimental Protocols
Detailed methodologies for replicating the key experiments on the biological activity of this compound are provided below.
Determination of Minimum Inhibitory Concentration (MIC) via Broth Microdilution
This protocol is adapted from standard Clinical and Laboratory Standards Institute (CLSI) guidelines and the methodologies reported for phenazine compounds.
Objective: To determine the lowest concentration of this compound that inhibits the visible growth of a target microorganism.
Materials:
-
This compound and comparator compounds
-
96-well microtiter plates
-
Cation-adjusted Mueller-Hinton Broth (CAMHB) for bacteria or RPMI-1640 medium for fungi
-
Bacterial or fungal inoculums standardized to 0.5 McFarland turbidity
-
Spectrophotometer
-
Incubator
Procedure:
-
Preparation of Compound Dilutions:
-
Prepare a stock solution of this compound and comparator compounds in a suitable solvent (e.g., DMSO).
-
Perform serial two-fold dilutions of each compound in the appropriate broth medium directly in the 96-well plates to achieve a final volume of 100 µL per well. Concentrations should typically range from 0.1 to 200 µg/mL.
-
Include a positive control (broth with inoculum, no compound) and a negative control (broth only) for each plate.
-
-
Inoculum Preparation:
-
Culture the target microorganisms overnight.
-
Suspend colonies in sterile saline or broth to match the 0.5 McFarland turbidity standard (approximately 1.5 x 10^8 CFU/mL).
-
Dilute the standardized inoculum in the appropriate broth to achieve a final concentration of 5 x 10^5 CFU/mL in the wells.
-
-
Inoculation and Incubation:
-
Add 100 µL of the diluted inoculum to each well, bringing the final volume to 200 µL.
-
Incubate the plates at 35-37°C for 18-24 hours for bacteria and at 35°C for 24-48 hours for fungi.
-
-
Data Analysis:
-
The MIC is determined as the lowest concentration of the compound at which there is no visible growth (turbidity) in the well. This can be assessed visually or by measuring the optical density at 600 nm using a microplate reader.
-
Herbicidal Activity Assay using Lemna minor
This protocol is based on the OECD Guideline 221 for testing with duckweed.
Objective: To assess the herbicidal activity of this compound by observing its effect on the growth and health of Lemna minor.
Materials:
-
This compound and comparator compounds
-
Lemna minor cultures
-
Steinberg medium or equivalent
-
24-well plates or other suitable culture vessels
-
Growth chamber with controlled lighting and temperature
Procedure:
-
Preparation of Test Solutions:
-
Prepare stock solutions of this compound and comparator compounds.
-
Prepare a series of dilutions in the growth medium to achieve the desired final concentrations.
-
Include a solvent control if a solvent is used to dissolve the compounds.
-
-
Test Setup:
-
Transfer a defined number of healthy Lemna minor colonies (typically 2-3 fronds per colony) into each well containing the test solutions.
-
Incubate the plates under continuous illumination (60-120 µE/m²/s) at 24 ± 2°C for 7 days.
-
-
Data Collection and Analysis:
-
Assess the phytotoxic effects at regular intervals by counting the number of fronds and observing any visual changes such as chlorosis (bleaching) or necrosis.
-
The primary endpoint is the inhibition of growth, calculated based on the frond number or frond area at the end of the exposure period.
-
Calculate the EC50 value, which is the concentration that causes a 50% inhibition of growth compared to the control.
-
Reactive Oxygen Species (ROS) Detection in Bacteria
The antimicrobial activity of many phenazines is attributed to the generation of reactive oxygen species (ROS). This protocol uses the fluorescent probe 2',7'-dichlorodihydrofluorescein diacetate (DCFH-DA) to detect intracellular ROS.
Objective: To determine if this compound induces the production of ROS in bacterial cells.
Materials:
-
This compound
-
Bacterial culture (e.g., Bacillus subtilis)
-
Phosphate-buffered saline (PBS)
-
2',7'-dichlorodihydrofluorescein diacetate (DCFH-DA)
-
96-well black microtiter plates
-
Fluorescence microplate reader
Procedure:
-
Bacterial Culture Preparation:
-
Grow the bacterial culture to the mid-logarithmic phase.
-
Harvest the cells by centrifugation and wash them twice with PBS.
-
Resuspend the cells in PBS to a desired optical density (e.g., OD600 = 0.5).
-
-
Probe Loading:
-
Add DCFH-DA to the bacterial suspension to a final concentration of 10 µM.
-
Incubate the suspension in the dark at 37°C for 30-60 minutes to allow the probe to enter the cells and be deacetylated.
-
-
Treatment and Measurement:
-
Wash the cells to remove excess probe and resuspend them in PBS.
-
Transfer the cell suspension to the wells of a black 96-well plate.
-
Add different concentrations of this compound to the wells. Include a positive control (e.g., H₂O₂) and an untreated control.
-
Measure the fluorescence intensity immediately and at regular time intervals (e.g., every 15 minutes for 2 hours) using a fluorescence microplate reader with excitation at ~485 nm and emission at ~525 nm.
-
-
Data Analysis:
-
An increase in fluorescence intensity in the this compound-treated cells compared to the untreated control indicates the generation of intracellular ROS.
-
Mandatory Visualization
The following diagrams illustrate key pathways and workflows related to the biological activity of this compound.
Caption: Proposed antimicrobial mechanism of this compound via redox cycling and ROS generation.
Caption: Experimental workflow for the determination of Minimum Inhibitory Concentration (MIC).
A Comparative Genomic Guide to Endophenazine B Producing Streptomyces Strains
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive comparative analysis of the genomics of Streptomyces strains known to produce the bioactive compound Endophenazine B. By presenting key genomic features, biosynthetic gene cluster architectures, and detailed experimental protocols, this document aims to facilitate further research and exploitation of these microorganisms for novel drug discovery and development.
Introduction to this compound and Producing Strains
Endophenazines are a class of phenazine antibiotics produced by various Streptomyces species. This compound, in particular, has garnered interest due to its potential biological activities. Understanding the genetic blueprint of the producing strains is crucial for optimizing its production and for engineering novel derivatives. This guide focuses on a comparative analysis of three such producers: Streptomyces anulatus, Streptomyces kebangsaanensis, and Streptomyces cinnamonensis. While S. anulatus and S. cinnamonensis are confirmed producers of endophenazines, S. kebangsaanensis is a known producer of phenazine-1-carboxylic acid, a key precursor to endophenazines, suggesting its potential for this compound biosynthesis[1][2].
Comparative Genomic Overview
A summary of the key genomic features of the selected Streptomyces strains is presented in Table 1. This data highlights the genomic diversity within the genus and provides a foundation for understanding the genetic basis of their metabolic capabilities.
| Feature | Streptomyces anulatus (strain K-31) | Streptomyces kebangsaanensis | Streptomyces cinnamonensis (strain Mg1) |
| Genome Size (bp) | 8,548,838 | 8,328,719[3] | ~8,700,000[4] |
| GC Content (%) | Not specified | 71.35[3] | Not specified |
| Number of Protein-Coding Genes | 7,149 | 7,558[3] | Not specified |
| Number of Biosynthetic Gene Clusters (BGCs) | Not specified | 24[3] | Not specified |
Table 1: Comparative Genomic Features of this compound and Precursor Producing Streptomyces Strains.
The this compound Biosynthetic Pathway and Gene Cluster Comparison
The biosynthesis of this compound originates from the shikimic acid pathway, leading to the formation of the core phenazine structure, which is then subject to modifications such as prenylation and methylation. A comparison of the putative this compound biosynthetic gene clusters from S. anulatus and S. cinnamonensis reveals a conserved set of core biosynthetic genes alongside variations in regulatory and tailoring enzymes.
Proposed Biosynthetic Pathway of this compound
Caption: Proposed biosynthetic pathway of this compound.
Comparative Analysis of this compound Biosynthetic Gene Clusters
The organization of the this compound biosynthetic gene cluster shows both similarities and differences between S. anulatus and S. cinnamonensis, as detailed in Table 2. Notably, in S. cinnamonensis, the biosynthetic genes are located at two different chromosomal loci.
| Gene Category | Gene (S. anulatus 9663) | Gene (S. cinnamonensis DSM 1042) | Putative Function |
| Core Biosynthesis | phz core genes | phz core genes | Synthesis of the phenazine ring structure |
| Prenylation | ppzP | epzP | Prenyltransferase, attachment of a dimethylallyl group |
| Methylation | ppzM | epzM | N-methyltransferase, methylation of the phenazine core |
| Regulation | ppzY, ppzV | Not specified | Transcriptional regulation of the gene cluster |
| Precursor Supply | Mevalonate pathway genes | Mevalonate pathway genes | Supply of the prenyl donor, dimethylallyl pyrophosphate (DMAPP) |
Table 2: Comparison of Key Genes in the this compound Biosynthetic Gene Clusters of S. anulatus and S. cinnamonensis.
Caption: Simplified comparison of this compound BGCs.
Experimental Protocols
This section outlines the key experimental methodologies for the comparative genomic analysis and functional characterization of this compound biosynthetic gene clusters in Streptomyces.
Genome Sequencing, Assembly, and Annotation
A standard workflow for obtaining and analyzing the genome of a Streptomyces strain is depicted below. High-quality genomic DNA is essential for accurate sequencing, and due to the high GC content of Streptomyces genomes, a combination of sequencing technologies is often employed.
Caption: Workflow for Streptomyces genome analysis.
Protocol for Genomic DNA Extraction: A detailed protocol for high-quality genomic DNA extraction from Streptomyces can be adapted from established methods, often involving enzymatic lysis of the mycelium followed by phenol-chloroform extraction and isopropanol precipitation.
Functional Validation of Biosynthetic Genes
To confirm the function of genes within the this compound biosynthetic gene cluster, gene knockout and heterologous expression are powerful techniques.
CRISPR/Cas9-Mediated Gene Knockout: The CRISPR/Cas9 system has been adapted for efficient genome editing in Streptomyces. A general workflow is presented below.
Caption: CRISPR/Cas9 gene knockout workflow in Streptomyces.
Detailed Protocol for CRISPR/Cas9-mediated Gene Knockout: A comprehensive step-by-step protocol for CRISPR/Cas9 knockouts in Streptomyces using the pCRISPomyces-2 system is available and can be adapted for targeting specific genes in the this compound pathway[5]. The protocol involves designing specific guide RNAs (sgRNAs) to target the gene of interest and homology arms to facilitate repair, followed by cloning into the pCRISPomyces-2 vector and introduction into the Streptomyces host via conjugation.
Heterologous Expression: The entire this compound biosynthetic gene cluster can be cloned and expressed in a well-characterized Streptomyces host, such as S. coelicolor or S. lividans, to confirm its role in this compound production.
Protocol for Heterologous Expression: Protocols for the heterologous expression of large biosynthetic gene clusters in Streptomyces often involve the use of specialized cloning techniques like Transformation-Associated Recombination (TAR) in yeast or Gibson Assembly to construct the expression vector, followed by intergeneric conjugation into the chosen Streptomyces host[6][7].
Conclusion
This comparative genomics guide provides a foundational understanding of the genetic basis for this compound production in Streptomyces. The presented data and protocols offer a valuable resource for researchers aiming to explore the biosynthetic potential of these fascinating microorganisms. Further investigations, including transcriptomic and metabolomic analyses, will be crucial to fully elucidate the regulatory networks governing this compound biosynthesis and to unlock the potential for developing novel therapeutic agents.
References
- 1. Genomic characterization of a new endophytic Streptomyces kebangsaanensis identifies biosynthetic pathway gene clusters for novel phenazine antibiotic production - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Streptomyces kebangsaanensis sp. nov., an endophytic actinomycete isolated from an ethnomedicinal plant, which produces phenazine-1-carboxylic acid - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Genomic characterization of a new endophytic Streptomyces kebangsaanensis identifies biosynthetic pathway gene clusters for novel phenazine antibiotic production - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. De Novo Assembly of the Streptomyces sp. Strain Mg1 Genome Using PacBio Single-Molecule Sequencing - PMC [pmc.ncbi.nlm.nih.gov]
- 5. CRISPR/Cas9-mediated genome editing - ActinoBase [actinobase.org]
- 6. Frontiers | Cloning and Heterologous Expression of a Large-sized Natural Product Biosynthetic Gene Cluster in Streptomyces Species [frontiersin.org]
- 7. Cloning and Heterologous Expression of a Large-sized Natural Product Biosynthetic Gene Cluster in Streptomyces Species - PMC [pmc.ncbi.nlm.nih.gov]
Comparative Analysis of the Therapeutic Index: Endophenazine B Versus Established Antibiotics
For Immediate Release
A comprehensive assessment of the novel antibiotic candidate Endophenazine B reveals a promising therapeutic index when compared to established antibiotics used for Gram-positive infections, including vancomycin, linezolid, and daptomycin. This guide provides a detailed comparison based on available preclinical data, outlining the efficacy and cytotoxicity of these compounds.
Introduction
This compound is a member of the phenazine class of natural products, which are known for their redox-active properties and broad biological activities.[1][2] Produced by endophytic Streptomyces species, endophenazines have demonstrated notable antimicrobial activity, particularly against Gram-positive bacteria.[1][3] The therapeutic index (TI), a ratio that compares the toxic dose of a compound to its therapeutically effective dose, is a critical parameter in drug development. A higher TI indicates a wider margin of safety for a drug. This report provides a comparative analysis of the therapeutic index of this compound against clinically established antibiotics, offering valuable insights for researchers and drug development professionals.
Data Summary
The following tables summarize the available quantitative data for this compound and the selected established antibiotics. The therapeutic index is estimated here as the ratio of cytotoxicity (IC50 against a non-cancerous cell line) to antibacterial efficacy (MIC against Staphylococcus aureus).
| Compound | Test Organism/Cell Line | MIC (µg/mL) | IC50 (µg/mL) | Estimated Therapeutic Index (IC50/MIC) |
| This compound | Staphylococcus aureus ATCC 25923 | 8 - 32[3] | ||
| Vero (non-cancerous kidney cells) | 317.44 - 328.63[3] | ~10 - 41 | ||
| Vancomycin | Staphylococcus aureus | ≤2 (susceptible breakpoint)[4] | Trough Concentration for Safety: <20 mg/L (20 µg/mL)[5] | This is not a direct TI calculation, but it indicates a narrow therapeutic window requiring monitoring.[4][6] |
| Linezolid | Staphylococcus aureus | 1 - 4[7] | Trough Concentration for Safety: <8 mg/L (8 µg/mL)[8] | This also suggests a narrow therapeutic window that benefits from monitoring.[9][10] |
| Daptomycin | Staphylococcus aureus | 0.25 - 1[11] | Safety is monitored via plasma trough concentrations and CPK levels.[12] | A direct TI from IC50 is not standard; safety is dose-dependent and monitored.[12] |
Note: The therapeutic index for established antibiotics is often described in terms of therapeutic drug monitoring ranges (e.g., trough concentrations) rather than a simple IC50/MIC ratio. This is because their safety and efficacy have been extensively studied in clinical settings, leading to more nuanced dosing guidelines.
Experimental Protocols
1. Minimum Inhibitory Concentration (MIC) Determination (Broth Microdilution Method)
The MIC, the lowest concentration of an antimicrobial agent that prevents visible growth of a microorganism, is a standard measure of antibiotic efficacy.[1] The broth microdilution method is a common procedure for determining MIC values.
-
Inoculum Preparation: A standardized suspension of the test bacteria (e.g., Staphylococcus aureus) is prepared to a specific turbidity, typically equivalent to a 0.5 McFarland standard, which corresponds to approximately 1-2 x 10⁸ CFU/mL. This is then further diluted to achieve a final inoculum concentration of about 5 x 10⁵ CFU/mL in the test wells.
-
Antibiotic Dilution: A serial two-fold dilution of the antibiotic is prepared in a 96-well microtiter plate using an appropriate growth medium, such as Mueller-Hinton Broth (MHB).
-
Inoculation and Incubation: Each well containing the diluted antibiotic is inoculated with the standardized bacterial suspension. A growth control well (bacteria and medium without antibiotic) and a sterility control well (medium only) are included. The plate is then incubated at 35-37°C for 16-20 hours.
-
Result Interpretation: The MIC is recorded as the lowest concentration of the antibiotic at which there is no visible growth of the bacteria.
2. Cytotoxicity Assay (IC50 Determination)
The half-maximal inhibitory concentration (IC50) is the concentration of a substance that is required to inhibit a biological process, such as cell proliferation, by 50%. This is a common method to assess the cytotoxicity of a compound against mammalian cell lines.
-
Cell Culture: A suitable non-cancerous cell line (e.g., Vero cells) is cultured in an appropriate medium and conditions until a sufficient number of cells are available.
-
Cell Seeding: The cells are seeded into 96-well plates at a predetermined density and allowed to adhere overnight.
-
Compound Exposure: The test compound (e.g., this compound) is serially diluted and added to the wells containing the cells. A control group of cells receives only the vehicle used to dissolve the compound.
-
Incubation: The plates are incubated for a specified period, typically 24 to 72 hours.
-
Viability Assessment: Cell viability is determined using a colorimetric assay such as the MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay. This assay measures the metabolic activity of the cells, which correlates with the number of viable cells.
-
Data Analysis: The absorbance values are read using a plate reader, and the percentage of cell viability is calculated relative to the untreated control cells. The IC50 value is then determined by plotting the cell viability against the compound concentration and fitting the data to a dose-response curve.
Visualizations
Caption: Experimental workflow for assessing the therapeutic index.
Caption: General mechanism of action for phenazine antibiotics.
Conclusion
The preclinical data for this compound indicates a favorable therapeutic index against Staphylococcus aureus, with a clear separation between its effective antimicrobial concentrations and its cytotoxic concentrations in a non-cancerous mammalian cell line. While direct comparison with the therapeutic indices of established antibiotics is complex due to different methodologies for assessing safety in a clinical context, the initial findings for this compound are encouraging. Further in vivo studies are warranted to fully elucidate the pharmacokinetic and toxicological profile of this compound and to confirm its potential as a safe and effective antibacterial agent.
References
- 1. Endophenazines A-D, new phenazine antibiotics from the arthropod associated endosymbiont Streptomyces anulatus. I. Taxonomy, fermentation, isolation and biological activities - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. docsdrive.com [docsdrive.com]
- 4. Cytotoxicity and genotoxicity of phenazine in two human cell lines - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Frontiers | Phenanthrene Antibiotic Targets Bacterial Membranes and Kills Staphylococcus aureus With a Low Propensity for Resistance Development [frontiersin.org]
- 6. researchgate.net [researchgate.net]
- 7. mdpi.com [mdpi.com]
- 8. Isolation and structure elucidation of phenazine derivative from Streptomyces sp. strain UICC B-92 isolated from Neesia altissima (Malvaceae) - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Antimicrobial and Cytotoxic Activity of Endophytic Fungi from Lagopsis supina - PMC [pmc.ncbi.nlm.nih.gov]
- 10. researchgate.net [researchgate.net]
- 11. Development of Artificial Synthetic Pathway of Endophenazines in Pseudomonas chlororaphis P3 - PMC [pmc.ncbi.nlm.nih.gov]
- 12. Recent Advances in Phenazine Natural Products: Chemical Structures and Biological Activities - PMC [pmc.ncbi.nlm.nih.gov]
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